SU5204
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SU5204: A Technical Analysis of its Mechanism of Action as a Dual VEGFR-2 and HER2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5204 is a synthetic small molecule that has been identified as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (FLK-1), and Human Epidermal Growth Factor Receptor 2 (HER2). By targeting these two key receptor tyrosine kinases, this compound has the potential to interfere with critical signaling pathways involved in tumor angiogenesis and cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the signaling cascades it modulates, and detailed experimental methodologies for its characterization.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular kinase domains of both VEGFR-2 and HER2. By binding to the ATP-binding pocket of these receptors, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and downstream substrate proteins. This inhibition of phosphorylation blocks the activation of the receptors and the subsequent initiation of intracellular signaling cascades that are crucial for cell survival, proliferation, and angiogenesis.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Target Kinase | IC50 (µM) |
| VEGFR-2 (FLK-1) | 4 |
| HER2 | 51.5 |
Table 1: In vitro inhibitory activity of this compound against VEGFR-2 and HER2 kinases.
Signaling Pathways Modulated by this compound
This compound's dual-targeting nature allows it to simultaneously disrupt two major signaling networks implicated in cancer progression.
Inhibition of the VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. This compound's inhibition of VEGFR-2 autophosphorylation blocks the activation of several key downstream pathways:
-
PLCγ-PKC-MAPK/ERK Pathway: Inhibition of this pathway leads to a decrease in endothelial cell proliferation and migration.
-
PI3K-Akt-mTOR Pathway: Blockade of this cascade reduces endothelial cell survival and permeability.
-
Src Kinase Pathway: Interference with Src activation downstream of VEGFR-2 can impact cell migration and adhesion.
Inhibition of the HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor (EGFR) family and is overexpressed in a significant portion of breast and other cancers. This compound's inhibition of HER2 kinase activity disrupts the following key signaling pathways:
-
PI3K-Akt Pathway: This is a major survival pathway for cancer cells, and its inhibition by this compound can lead to apoptosis.
-
RAS-RAF-MEK-MAPK Pathway: Blockade of this pathway inhibits the proliferation of cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of kinase inhibitors like this compound. Specific details may need to be optimized for individual laboratory conditions.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound to cover a range of concentrations.
-
Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), MgCl2, and other necessary components.
-
Prepare solutions of purified recombinant VEGFR-2 or HER2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase and the various concentrations of this compound to the reaction buffer.
-
Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).
-
Stop the reaction using a suitable stop reagent (e.g., EDTA).
-
-
Signal Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., luminescence-based ATP detection, fluorescence polarization, or incorporation of radioactive 32P-ATP).
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of this compound on the phosphorylation of target receptors and downstream signaling proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that expresses VEGFR-2 (e.g., human umbilical vein endothelial cells - HUVECs) or HER2 (e.g., SK-BR-3 breast cancer cells) to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR-2 expressing cells) for a short period to induce receptor phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2 or anti-phospho-HER2) and a primary antibody for the total form of the protein as a loading control.
-
Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.
-
Compare the phosphorylation levels in this compound-treated cells to the stimulated, untreated control.
-
Conclusion
This compound is a dual tyrosine kinase inhibitor that targets VEGFR-2 and HER2, two receptors with well-established roles in cancer biology. Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the blockade of downstream signaling pathways that are essential for angiogenesis and tumor cell proliferation and survival. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar targeted therapies. Further studies to elucidate a broader kinase selectivity profile and to evaluate its in vivo efficacy are warranted to fully characterize its potential as an anti-cancer agent.
SU5204: A Technical Overview of its HER2 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of SU5204, a small molecule inhibitor targeting the HER2 receptor tyrosine kinase. This document synthesizes available preclinical data, outlines its mechanism of action, and presents its inhibitory profile.
Introduction to HER2 and Kinase Inhibition
The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane protein with tyrosine kinase activity that plays a critical role in regulating cell growth, differentiation, and survival.[1] Amplification and subsequent overexpression of the HER2 gene are found in 15-30% of breast cancers and are associated with aggressive disease and poor patient prognosis.[1] Upon activation, HER2 forms homodimers or heterodimers with other members of the ErbB family, leading to the autophosphorylation of its intracellular kinase domain. This initiates downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which drive unregulated cell proliferation and survival.[2]
Small molecule tyrosine kinase inhibitors (TKIs) represent a key therapeutic strategy for targeting HER2-positive cancers. These agents typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the catalytic kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[1]
This compound: A Tyrosine Kinase Inhibitor
This compound is a small molecule compound identified as a tyrosine kinase inhibitor. Its primary activity has been characterized against vascular endothelial growth factor receptor 2 (VEGFR-2), also known as FLK-1, and HER2.
Mechanism of Action
As a tyrosine kinase inhibitor, this compound exerts its effect by binding to the ATP-binding pocket of the HER2 kinase domain. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and other substrate proteins. The blockade of autophosphorylation and downstream signaling effectively abrogates the oncogenic signals driven by HER2 overexpression.
References
An In-depth Technical Guide to SU5204 Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5204 is a synthetically derived small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) implicated in cancer progression and other pathological conditions. Primarily recognized as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound also exhibits inhibitory activity against other RTKs, thereby modulating critical signaling pathways that govern cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.
Introduction
Receptor tyrosine kinases are a class of cell surface receptors that play a pivotal role in cellular signaling. Dysregulation of RTK signaling is a hallmark of numerous diseases, most notably cancer. This compound has emerged as a valuable research tool for investigating the roles of specific RTKs in disease and as a potential scaffold for the development of novel therapeutics. This document serves as an in-depth resource for researchers and drug development professionals working with or interested in the mechanisms of this compound.
Core Mechanism of Action and Target Profile
This compound exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases. This action prevents autophosphorylation and the subsequent activation of downstream signaling cascades.
Primary Target: VEGFR-2 (KDR/Flk-1)
The principal target of this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound effectively blocks the pro-angiogenic signals initiated by VEGF, leading to a reduction in new blood vessel formation, a critical process for tumor growth and metastasis.
Secondary and Off-Target Activities
While this compound is most potent against VEGFR-2, it also demonstrates inhibitory activity against other tyrosine kinases, including HER2. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and predicting potential therapeutic and toxicological effects.
Table 1: Quantitative Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Assay Conditions |
| VEGFR-2 (Flk-1) | 4 | Cell-free assay |
| HER2 | 51.5 | Cell-free assay |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Modulation of Key Signaling Pathways
The inhibition of its target RTKs by this compound leads to the downstream modulation of several critical intracellular signaling pathways.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound blocks these initial activation steps.
Downstream Effector Pathways
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PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. By inhibiting the upstream RTK, this compound can lead to decreased phosphorylation and activation of Akt.
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MAPK/ERK Pathway: This cascade is a central regulator of cell growth, differentiation, and survival. Inhibition by this compound can result in reduced ERK phosphorylation.
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STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are involved in relaying signals from the cell membrane to the nucleus to control gene expression. This compound can interfere with the activation of STAT proteins, such as STAT5.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a target kinase.
Protocol:
-
Reagent Preparation:
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Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant target kinase, peptide substrate, and ATP to their final concentrations in kinase assay buffer.
-
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Inhibitor Pre-incubation:
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Add this compound dilutions to the wells of a microplate.
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Add the diluted kinase to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Protocol:
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Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK, STAT5) following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to a suitable confluency and treat with this compound for a specific duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the relative change in phosphorylation.
-
Conclusion
This compound is a valuable tool for studying the intricate signaling pathways regulated by receptor tyrosine kinases, particularly VEGFR-2. Its ability to inhibit angiogenesis and modulate key cellular processes makes it a compound of significant interest in cancer research and drug discovery. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and similar kinase inhibitors. A thorough understanding of its target profile and effects on downstream signaling is essential for the accurate interpretation of research findings and the advancement of targeted therapies.
References
SU5204: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU5204 is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs), demonstrating notable activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and, to a lesser extent, Human Epidermal Growth Factor Receptor 2 (HER2). As a member of the 3-substituted indolin-2-one class of compounds, its discovery was part of a broader effort to develop selective inhibitors of tyrosine kinases for therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound is rooted in the pioneering work on 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors. Researchers at Sugen, Inc. systematically designed and synthesized a library of these compounds to explore their potential as selective inhibitors of various RTKs.[1][2] The core scaffold, indolin-2-one, was identified as a suitable template that could be modified at the 3-position to achieve differential affinity for the ATP-binding pocket of various kinases.
The rationale behind targeting VEGFR-2 and HER2 stems from their critical roles in cancer progression. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. HER2, on the other hand, is a member of the epidermal growth factor receptor family and its overexpression is a driver in a significant portion of breast cancers and other malignancies. A dual inhibitor of these pathways could therefore offer a multi-pronged attack on tumor growth.
The structure-activity relationship (SAR) studies of the 3-substituted indolin-2-one series revealed that modifications to the substituent at the 3-position of the indolin-2-one core were critical for determining selectivity. Specifically, it was found that 3-(substituted benzylidenyl)indolin-2-ones with certain bulky groups on the phenyl ring exhibited selectivity towards the EGF and HER2 receptor tyrosine kinases.[1] this compound, with its 2-ethoxyphenyl substituent, emerged from this systematic exploration as a compound with a specific inhibitory profile.
Drug Discovery Workflow
The discovery of this compound followed a logical progression from initial library design to the identification of a lead compound with a desirable biological activity profile.
Synthesis of this compound
The synthesis of this compound follows a general procedure for the preparation of 3-substituted indolin-2-ones, which involves a Knoevenagel condensation reaction.
General Synthesis Scheme
The synthetic route to 3-(substituted benzylidenyl)indolin-2-ones typically involves the condensation of an appropriate oxindole (B195798) with a substituted benzaldehyde (B42025) in the presence of a base.
Detailed Experimental Protocol for this compound
The following protocol is a representative synthesis for 3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one (this compound), based on the general methods described for this class of compounds.
Materials:
-
Oxindole
-
Ethanol
Procedure:
-
A mixture of oxindole (1 equivalent) and 2-ethoxybenzaldehyde (1 equivalent) is prepared in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for a specified period (typically several hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
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The precipitated solid product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The solid is then dried under vacuum to yield the final product, 3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one (this compound).
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.
Biological Activity and Data
This compound has been evaluated for its inhibitory activity against a panel of receptor tyrosine kinases. The quantitative data from these assays are summarized below.
| Target Kinase | IC50 (µM) |
| VEGFR-2 (Flk-1) | 4 |
| HER2 | 51.5 |
Table 1: Inhibitory Activity of this compound
The data indicates that this compound is a moderately potent inhibitor of VEGFR-2, with significantly weaker activity against HER2. This selectivity profile is consistent with the structure-activity relationships established for the 3-substituted indolin-2-one series, where the nature of the substituent at the 3-position dictates the inhibitory potency and selectivity.
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling cascades downstream of VEGFR-2 and HER2.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.
HER2 Signaling Pathway
HER2 can form homodimers or heterodimers with other ErbB family members, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation. This initiates downstream signaling through pathways such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and differentiation.
Conclusion
This compound is a notable example of the 3-substituted indolin-2-one class of tyrosine kinase inhibitors, demonstrating preferential inhibition of VEGFR-2. Its discovery and synthesis are illustrative of a rational drug design approach targeting key signaling pathways in cancer. While its potency may be moderate compared to later-generation inhibitors, the foundational research that led to the development of this compound and its analogs has been instrumental in advancing the field of targeted cancer therapy. This technical guide provides a core understanding of this compound for researchers and scientists engaged in the ongoing development of novel kinase inhibitors.
References
SU5204: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of SU5204, a notable tyrosine kinase inhibitor.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the indolinone class of molecules. Its chemical structure is characterized by an oxindole (B195798) core substituted with an ethoxy-phenyl methylidene group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3Z)-3-[(2-ethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | [1] |
| Molecular Formula | C₁₇H₁₅NO₂ | - |
| Molecular Weight | 265.31 g/mol | - |
| CAS Number | 186611-11-0 | - |
| Appearance | Light yellow to yellow solid | - |
| Solubility | DMSO: ≥ 2.5 mg/mL (9.42 mM) Water: Insoluble Ethanol: Insoluble | [2] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years In solvent: -80°C for 6 months; -20°C for 1 month | [2] |
Mechanism of Action: Inhibition of VEGFR-2 and HER2 Signaling
This compound functions as a potent inhibitor of specific receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1) and Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2). By competing with ATP for the binding site in the catalytic domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts crucial cellular processes such as proliferation, migration, and angiogenesis, which are often dysregulated in cancer.
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | Source |
| VEGFR-2 (FLK-1) | 4 µM | [2] |
| HER2 | 51.5 µM | [2] |
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling cascade is a critical regulator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a series of downstream events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, survival, and migration. This compound's inhibition of VEGFR-2 directly impedes these processes.
HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor (EGFR) family and plays a significant role in the development and progression of certain types of cancer, notably breast cancer. HER2 can form homodimers or heterodimers with other EGFR family members, leading to the activation of downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which drive cell proliferation and survival. This compound's inhibitory action on HER2 can disrupt these oncogenic signals.
Experimental Protocols
The following sections outline detailed methodologies for key experiments involving this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.[3][4]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration is 100 µM with 3-fold serial dilutions. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of VEGFR-2 kinase to each well.
-
Add the serially diluted this compound or DMSO to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should ideally be at the Kₘ for VEGFR-2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability and proliferation of a relevant cancer cell line (e.g., a line known to overexpress VEGFR-2 or HER2).[5][6][7][8]
Materials:
-
Cancer cell line of interest (e.g., HUVEC, SK-BR-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a kinase inhibitor like this compound.
References
- 1. (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | C18H17NO4 | CID 5353678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
SU5204: An In-Depth Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetic small molecule that functions as a tyrosine kinase inhibitor. It has garnered research interest for its potential to modulate cellular signaling pathways implicated in angiogenesis and cancer. This technical guide provides a comprehensive overview of this compound's binding affinity to its primary protein targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Human Epidermal Growth Factor Receptor 2 (HER2). This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways.
Data Presentation: this compound Target Protein Binding Affinity
The inhibitory activity of this compound against its key target proteins is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in vitro.
| Target Protein | Common Aliases | This compound IC50 (µM) |
| VEGFR-2 | KDR, Flk-1 | 4 |
| HER2 | ErbB2 | 51.5 |
Data sourced from publicly available information.[1][2]
Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of its target receptors, thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and point of inhibition by this compound.
HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor family and plays a critical role in cell growth and differentiation. Unlike other members of this family, HER2 does not have a known direct ligand. It is activated through heterodimerization with other ligand-bound EGFR family members, leading to the activation of the PI3K-Akt and MAPK pathways, which promote cell proliferation and survival.
References
The Biological Activity of SU5204 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5204 is a synthetic small molecule that has been investigated for its potential as an anticancer agent. It functions primarily as a tyrosine kinase inhibitor, with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2). By targeting these key signaling molecules, this compound disrupts critical pathways involved in tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, including its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases
This compound exerts its anti-cancer effects by competitively inhibiting the ATP binding site of receptor tyrosine kinases, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades. Its primary targets are VEGFR-2 and HER2, two receptors that play pivotal roles in cancer progression.
-
VEGFR-2 (KDR/Flk-1): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by this compound blocks the pro-angiogenic signals initiated by its ligand, VEGF.
-
HER2 (ErbB2): A member of the epidermal growth factor receptor family that is overexpressed in a significant portion of breast and other cancers. HER2 signaling promotes cancer cell proliferation, survival, and resistance to therapy.
The inhibition of these receptors by this compound leads to the suppression of major downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell cycle progression and survival.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy.
| Target/Process | System | IC50 Value | Reference |
| VEGFR-2 (FLK-1) Kinase Activity | Cell-free assay | 4 µM | [1][2] |
| HER2 Kinase Activity | Cell-free assay | 51.5 µM | [1][2] |
Signaling Pathways Affected by this compound
This compound's inhibition of VEGFR-2 and HER2 disrupts multiple downstream signaling pathways critical for cancer cell function.
VEGFR-2 Signaling Pathway Inhibition
By blocking VEGFR-2 phosphorylation, this compound abrogates the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Caption: this compound inhibits VEGFR-2 signaling.
HER2 Signaling Pathway Inhibition
This compound's targeting of HER2 leads to the downregulation of pathways that drive the proliferation and survival of HER2-positive cancer cells.
Caption: this compound inhibits HER2 signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of its target receptors.
Workflow:
Caption: Workflow for in vitro kinase assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., VEGFR-2 or HER2), a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream targets.
Workflow:
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant biological activity in cancer cells through its potent inhibition of VEGFR-2 and HER2. This dual-targeting mechanism effectively disrupts key signaling pathways responsible for tumor angiogenesis, proliferation, and survival. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound and similar targeted inhibitors in oncology.
References
An In-depth Technical Guide to SU5204 (CAS Number: 186611-11-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5204, with the CAS number 186611-11-0, is a synthetically derived small molecule belonging to the 3-substituted-2-indolinone class of compounds. It functions as a potent inhibitor of receptor tyrosine kinases (RTKs), demonstrating notable activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an analysis of its mechanism of action through the inhibition of key signaling pathways. All quantitative data are summarized in structured tables, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, chemically known as (3Z)-3-[(2-ethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one, is a solid organic compound.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 186611-11-0 | [2] |
| Molecular Formula | C₁₇H₁₅NO₂ | |
| Molecular Weight | 265.31 g/mol | |
| Appearance | Solid | |
| Purity | Typically >99% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability. | [2] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2 and HER2, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.
Inhibition of VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3] this compound has been shown to be a potent inhibitor of VEGFR-2 kinase activity.
Inhibition of HER2
HER2 is a member of the epidermal growth factor receptor (EGFR) family and is overexpressed in a significant portion of breast, ovarian, and gastric cancers.[4] HER2 can form homodimers or heterodimers with other HER family members, leading to the activation of downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which drive cell proliferation and survival.[4]
The inhibitory concentrations of this compound against these kinases are presented in the following table.
| Target | IC₅₀ | Reference |
| VEGFR-2 (Flk-1) | 4 µM | [2] |
| HER2 | 51.5 µM | [2] |
Signaling Pathways
The inhibition of VEGFR-2 and HER2 by this compound disrupts critical signaling pathways involved in tumorigenesis.
VEGFR-2 Signaling Pathway Inhibition
By blocking VEGFR-2 phosphorylation, this compound prevents the activation of downstream signaling molecules such as Phospholipase Cγ (PLCγ), Protein Kinase C (PKC), and the Ras/MEK/ERK (MAPK) pathway.[3][5] This leads to an anti-angiogenic effect.
HER2 Signaling Pathway Inhibition
This compound's inhibition of HER2 blocks the activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for the survival and proliferation of HER2-overexpressing cancer cells.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, as a 3-substituted-2-indolinone derivative, can be achieved through a condensation reaction between an oxindole (B195798) and an appropriate aldehyde. A general and modular method involves an Eschenmoser coupling reaction.[6][7][8]
General Procedure for the Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones:
-
Starting Materials: 3-bromooxindole or (2-oxoindolin-3-yl)triflate and a thiobenzamide (B147508) derivative (in this case, a thioamide derived from 2-ethoxybenzaldehyde).
-
Reaction: The 3-bromooxindole and the thiobenzamide are reacted in a suitable solvent such as acetonitrile.
-
Purification: The resulting product, (3Z)-3-[(2-ethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one, is then purified, typically by crystallization or column chromatography.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of this compound to inhibit the kinase activity of VEGFR-2.[9]
-
Preparation: Prepare a 2.5x protein solution of recombinant VEGFR-2 in 1x kinase buffer.
-
Compound Addition: Add 10 µL of the VEGFR-2 solution to wells of a microplate containing this compound at various concentrations, a positive control (e.g., a known VEGFR-2 inhibitor), and a negative control (DMSO). Add 10 µL of 1x kinase buffer to all wells.
-
Incubation: Centrifuge the plate at 1000 rpm for 30 seconds and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add 15 µL of a mixture of 5x ATP and a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide) to each well. Centrifuge at 1000 rpm for 3 seconds and incubate at room temperature for 30 minutes.
-
Detection: Add 30 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent) to stop the reaction and quantify the amount of ADP produced.
-
Measurement: Measure the luminescence using a microplate reader to determine the conversion rate and calculate the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., a HER2-overexpressing cell line) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Studies in Xenograft Models
These studies evaluate the anti-tumor activity of this compound in a living organism.[10]
-
Model System: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., a cell line with high VEGFR-2 or HER2 expression) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound (or vehicle control) to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage.
Pharmacokinetics
Typical Pharmacokinetic Parameters to be Determined in Mice:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
These parameters are typically determined by administering this compound to mice (intravenously and orally) and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS.
Safety and Handling
Refer to the Safety Data Sheet (SDS) for comprehensive information on the safe handling, storage, and disposal of this compound. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Conclusion
This compound is a valuable research tool for studying the roles of VEGFR-2 and HER2 in cancer and other diseases. Its potent inhibitory activity against these key receptor tyrosine kinases makes it a subject of interest in the development of novel anti-cancer therapies. This technical guide provides a foundational understanding of its properties, mechanism of action, and the experimental methodologies required for its investigation. Further research into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential.
References
- 1. Pro-survival AKT and ERK signaling from EGFR and mutant EGFRvIII enhances DNA double-strand break repair in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2 H-indol-2-ones using an Eschenmoser coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Tumor Growth in Mice by Rationally Designed Pseudopeptide Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
SU5204 in Anti-Brain Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational tyrosine kinase inhibitor SU5204, with a focus on its potential applications in anti-brain cancer research, particularly for aggressive gliomas such as glioblastoma. While direct clinical data for this compound in brain cancer is limited, this document extrapolates its relevance based on its known molecular targets and the critical role these targets play in brain tumor pathogenesis.
Introduction to this compound
This compound is a small molecule inhibitor that targets specific tyrosine kinases, which are enzymes crucial for various cellular processes, including cell growth, differentiation, and angiogenesis. Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention.
Mechanism of Action and Relevance to Brain Cancer
This compound primarily functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as fetal liver kinase-1 (Flk-1).[1] It also exhibits inhibitory activity against HER2, though to a lesser extent.[1]
VEGFR-2 Signaling in Glioblastoma:
Glioblastoma (GBM), the most common and aggressive primary brain tumor in adults, is characterized by extensive vascularization.[2][3] The VEGF/VEGFR-2 signaling pathway is a key driver of this angiogenesis, promoting the formation of new blood vessels that supply the tumor with essential nutrients and oxygen.[4]
Recent research has revealed that VEGFR-2 is not only expressed on endothelial cells but also on glioblastoma cells and glioma stem-like cells (GSCs).[5][6] This autocrine and paracrine signaling loop contributes to:
-
Tumor Growth and Survival: Activation of VEGFR-2 on glioma cells can directly promote their proliferation and viability.[5][6]
-
Vasculogenic Mimicry: Glioblastoma cells can form their own vascular channels, a process known as vasculogenic mimicry, which is mediated by Flk-1 (VEGFR-2) activation.[2][3] This provides an alternative blood supply, independent of traditional angiogenesis.
-
Therapeutic Resistance: VEGFR-2 signaling in glioma cells has been linked to resistance against both chemotherapy and anti-angiogenic treatments.[6]
Given the central role of VEGFR-2 in glioblastoma pathogenesis, its inhibition by compounds like this compound presents a compelling rationale for investigation in anti-brain cancer therapy.
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified, providing a basis for its potential therapeutic window.
| Compound | Target | IC50 (μM) |
| This compound | FLK-1 (VEGFR-2) | 4 |
| This compound | HER2 | 51.5 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against key tyrosine kinases.[1]
Experimental Protocols
The following are detailed methodologies for key experiments that could be conducted to evaluate the efficacy of this compound in an anti-brain cancer context, based on established protocols for similar inhibitors.
4.1. In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on human glioblastoma cell lines.
-
Cell Lines: U87MG, GSDC (glioblastoma-derived stem-like cells), or other relevant patient-derived glioma cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) is prepared in the appropriate cell culture medium.
-
The existing medium is replaced with the this compound-containing medium.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay.
-
Absorbance is measured, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
4.2. In Vitro Tube Formation Assay
-
Objective: To assess the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.[7][8][9][10][11]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
96-well plates are coated with a basement membrane matrix (e.g., Matrigel).
-
HUVECs are seeded onto the matrix in the presence of varying concentrations of this compound.
-
The plates are incubated for a period sufficient for tube formation to occur in the control group (typically 6-18 hours).
-
The formation of tubular networks is visualized and photographed using a microscope.
-
Tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
-
4.3. In Vivo Glioblastoma Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth in an animal model of glioblastoma.
-
Animal Model: Immunocompromised mice (e.g., SCID/Beige mice).
-
Methodology:
-
Human glioblastoma cells (e.g., U87) are implanted subcutaneously or orthotopically (intracranially) into the mice.[2][3]
-
Once tumors are established and reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives this compound via a suitable administration route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers for subcutaneous tumors or through bioluminescence imaging for orthotopic tumors.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis and apoptosis).
-
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glioblastoma-derived Tumor Cells Induce Vasculogenic Mimicry through Flk-1 Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma-derived tumor cells induce vasculogenic mimicry through Flk-1 protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 8. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. mdpi.com [mdpi.com]
The Pharmacokinetics of SU5204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a tyrosine kinase inhibitor with selective activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1] By targeting VEGFR-2, this compound inhibits a critical signaling pathway involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. The therapeutic potential of this compound lies in its ability to disrupt tumor neovascularization, thereby limiting tumor growth and metastasis. This technical guide provides a comprehensive overview of the known information regarding the pharmacokinetics of this compound, its mechanism of action through the VEGFR-2 signaling pathway, and generalized experimental protocols relevant to its preclinical evaluation.
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability.
Below is a diagram illustrating the key signaling cascades activated by VEGFR-2.
Pharmacokinetic Properties of this compound
A comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic data for this compound. Therefore, key parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and bioavailability (F) remain to be determined and published.
The table below is provided as a template to be populated once experimental data for this compound becomes available.
| Parameter | Description | Value |
| t½ (h) | Elimination Half-life | Data not available |
| Cmax (ng/mL) | Maximum Plasma Concentration | Data not available |
| Tmax (h) | Time to Cmax | Data not available |
| AUC (ng·h/mL) | Area Under the Curve | Data not available |
| CL (L/h/kg) | Clearance | Data not available |
| Vd (L/kg) | Volume of Distribution | Data not available |
| F (%) | Bioavailability | Data not available |
Experimental Protocols for Pharmacokinetic Studies
While specific protocols for this compound are not available, the following section outlines a general methodology for conducting a preclinical pharmacokinetic study of a tyrosine kinase inhibitor, which can be adapted for this compound.
Objective:
To determine the pharmacokinetic profile of a test compound in a relevant animal model following intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the study to allow for acclimation.
-
Dose Formulation: Prepare the dosing solutions of the test compound in the selected vehicle at the desired concentrations for both IV and PO administration.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound as a single bolus injection into a suitable vein (e.g., tail vein).
-
Oral (PO) Administration: Administer the test compound using oral gavage.
-
-
Blood Sampling: Collect blood samples from a suitable site (e.g., retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Conclusion
This compound is a targeted inhibitor of VEGFR-2 with potential applications in oncology. While its mechanism of action is well-understood, detailed information on its pharmacokinetic properties is not currently available in the public domain. The information and generalized protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in evaluating the pharmacokinetic profile of this compound and similar compounds. Further preclinical studies are necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which are critical for its continued development as a potential therapeutic agent.
References
Methodological & Application
SU5204 Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetic compound that acts as a tyrosine kinase inhibitor. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or FLK-1), a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can block the signaling pathways that lead to endothelial cell proliferation, migration, and survival, all critical processes for tumor growth and metastasis. Additionally, this compound has been shown to inhibit the activity of HER2/neu (ErbB2), another receptor tyrosine kinase implicated in the growth of certain cancers. These characteristics make this compound a valuable tool for in vitro studies of angiogenesis and cancer biology.
This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its effects on cell viability, signaling pathways, cell cycle, and apoptosis.
Data Presentation
Quantitative Data Summary
| Parameter | Target/Cell Line | Value |
| IC50 | VEGFR-2 (FLK-1) | 4 µM |
| HER2 | 51.5 µM |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Signaling Pathway
This compound primarily inhibits the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF. This blockade prevents the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration.
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Reconstitution: this compound is typically provided as a solid. Reconstitute in an appropriate solvent such as DMSO to create a stock solution. For a 10 mM stock, dissolve 2.65 mg of this compound (MW: 265.31 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Cell Viability/Cytotoxicity Assay (MTT or WST-1 Assay)
This protocol determines the effect of this compound on the viability and proliferation of cells.
Materials:
-
Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For WST-1, the wavelength is 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the tested cell line.
Western Blot for VEGFR-2 Phosphorylation
This protocol assesses the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture dishes
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, and anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting equipment
Protocol:
-
Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the dishes on ice, wash with ice-cold PBS, and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (GAPDH or β-actin) to normalize the data.
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
Target cells
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol determines if this compound induces apoptosis.
Materials:
-
Target cells
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the in vitro effects of this compound. By utilizing these methods, researchers can effectively characterize the inhibitory activity of this compound on VEGFR-2 signaling and its subsequent impact on cell viability, proliferation, cell cycle progression, and apoptosis in relevant cell models. Careful execution of these experiments will yield valuable insights into the potential of this compound as a research tool and its implications for the development of anti-angiogenic therapies.
SU5204 Application Notes and Protocols for Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetic molecule recognized for its role as a tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. This compound also exhibits inhibitory activity against HER2, another important receptor tyrosine kinase implicated in the pathogenesis of several cancers. These characteristics make this compound a valuable tool for preclinical cancer research in various animal models.
This document provides detailed application notes and protocols for designing and conducting animal model studies with this compound, focusing on its use in oncology research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of key tyrosine kinase receptors. Its primary targets and their respective inhibitory concentrations (IC50) are summarized below.
| Target | IC50 | Primary Function in Cancer |
| VEGFR-2 (FLK-1) | 4 µM | Promotes angiogenesis, endothelial cell proliferation, and migration. |
| HER2 | 51.5 µM | Drives cancer cell proliferation, survival, and invasion. |
By inhibiting VEGFR-2, this compound can effectively suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and dissemination. Its activity against HER2 provides an additional anti-proliferative effect in HER2-positive cancer models.
Signaling Pathway
The primary signaling pathway inhibited by this compound is the VEGFR-2 signaling cascade. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes angiogenesis. This compound blocks this initial phosphorylation step.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound's anti-cancer efficacy. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used.
Recommended Mouse Strains:
-
BALB/c nude mice
-
NOD/SCID mice
Commonly Used Human Cancer Cell Lines for Xenograft Studies:
-
Lung Cancer: A549, H460
-
Breast Cancer: MDA-MB-231 (Triple-Negative), MCF-7 (Estrogen Receptor-Positive)
-
Colorectal Cancer: HCT-116, HT-29
Preparation and Administration of this compound
1. Reagent Preparation:
This compound is a powder that needs to be dissolved in a suitable vehicle for in vivo administration. Due to its hydrophobic nature, a co-solvent system is typically required.
Vehicle Formulations:
-
Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation can achieve a solubility of at least 2.5 mg/mL.
-
Option 2: 10% DMSO, 90% Corn Oil. This formulation can also achieve a solubility of at least 2.5 mg/mL.
Preparation Protocol (for Option 1):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final volume and mix well.
-
The solution should be prepared fresh daily. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
2. Administration Routes:
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
-
Intraperitoneal (i.p.) Injection: A common and effective route for systemic delivery in mice.
-
Oral Gavage (p.o.): Can be used to assess the oral bioavailability and efficacy of this compound.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Data Collection and Analysis
Tumor Volume Measurement: Tumors should be measured 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2
Body Weight: Animal body weight should be monitored regularly as an indicator of toxicity.
Efficacy Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the following formula:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume of the this compound-treated group.
-
ΔC is the change in mean tumor volume of the vehicle control group.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not extensively published, the following table provides a hypothetical framework for presenting such data based on typical preclinical studies with similar VEGFR inhibitors. Researchers should aim to generate and report data in a similar format.
| Tumor Model (Cell Line) | Mouse Strain | This compound Dosage (mg/kg) | Administration Route & Schedule | Treatment Duration (days) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Lung (A549) | BALB/c nude | [Dose 1] | i.p., daily | 21 | [TGI %] | [p-value] |
| Lung (A549) | BALB/c nude | [Dose 2] | i.p., daily | 21 | [TGI %] | [p-value] |
| Breast (MDA-MB-231) | NOD/SCID | [Dose 1] | p.o., daily | 28 | [TGI %] | [p-value] |
| Breast (MDA-MB-231) | NOD/SCID | [Dose 2] | p.o., daily | 28 | [TGI %] | [p-value] |
Safety and Toxicology
During the course of the study, animals should be monitored for any signs of toxicity, including:
-
Significant weight loss (>15-20%)
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
If severe toxicity is observed, dose reduction or cessation of treatment may be necessary. A preliminary dose-range finding study is recommended to establish the maximum tolerated dose (MTD) of this compound in the chosen animal model.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 and HER2 signaling in cancer progression. The protocols and guidelines provided in this document offer a comprehensive framework for designing and executing robust in vivo studies to evaluate the anti-tumor efficacy of this compound. Careful planning of the animal model, drug formulation, and experimental endpoints will ensure the generation of high-quality, reproducible data.
Application Note: Preparation of SU5204 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of SU5204, a tyrosine kinase inhibitor, in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for preparing stable, homogenous stock solutions essential for accurate and reproducible experimental results in cell-based assays and other research applications.
Introduction
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1][2] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent, such as DMSO, for solubilization. This application note outlines the materials, equipment, and a step-by-step procedure for the effective dissolution of this compound in DMSO.
Physicochemical Properties and Solubility Data
This compound is a light yellow to yellow solid.[1] Its solubility in DMSO is high, but it is important to use anhydrous, high-purity DMSO to achieve the desired concentration and maintain the stability of the compound.[1][2]
| Property | Value | Reference |
| Molecular Weight | 265.31 g/mol | [1] |
| Molecular Formula | C₁₇H₁₅NO₂ | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | Up to 100 mg/mL (376.92 mM) or 53 mg/mL (199.76 mM) | [1][2] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |
| Storage (in Solvent) | 6 months at -80°C, 1 month at -20°C | [1][2] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile DMSO (newly opened bottle recommended)[1][2]
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile, filtered pipette tips
Procedure
-
Preparation: In a biological safety cabinet or a clean fume hood, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature. This is particularly important for DMSO, which has a freezing point of 18.5°C and may be solid at room temperature.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.653 mg of this compound.
-
Addition of DMSO: Carefully add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.653 mg of this compound.
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If precipitation or particulate matter is observed, place the vial in a water bath sonicator.[1] Sonicate for 10-15 minutes, or until the solution becomes clear and homogenous. The heat generated during sonication can aid in dissolution.
-
Final Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Diagrams
Experimental Workflow
Caption: Workflow for dissolving this compound in DMSO.
This compound Mechanism of Action
Caption: this compound inhibits VEGFR-2 and HER2 signaling pathways.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Conclusion
This application note provides a comprehensive and detailed protocol for the dissolution of this compound in DMSO. By following these guidelines, researchers can prepare stable and reliable stock solutions, ensuring the integrity and reproducibility of their experimental outcomes.
References
Application Notes and Protocols for SU5204 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of SU5204 stock solutions to ensure stability and efficacy for in vitro and in vivo research applications.
This compound is a tyrosine kinase inhibitor known to target VEGFR-2 (FLK-1) and has been utilized in studies related to angiogenesis and cancer research. Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results.
Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound.
| Parameter | Value | Source |
| Molecular Formula | C17H15NO2 | [1] |
| CAS Number | 186611-11-0 | [1] |
| Appearance | Solid, Light yellow to yellow | [1] |
| Solubility in DMSO | 100 mg/mL (376.92 mM) | [1] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage of Solution | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic DMSO (newly opened)[1]
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1] Monitor the solution closely until it becomes clear.
-
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Storage and Handling of this compound Stock Solutions
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
Storage Conditions:
-
Long-term Storage: Store the aliquoted stock solution at -80°C for up to 6 months.[1]
-
Short-term Storage: For more frequent use, aliquots can be stored at -20°C for up to 1 month.[1]
Handling:
-
Thawing: When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the stock solution from direct light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Protocol for this compound Stock Solution Storage and Use.
Caption: Simplified this compound Mechanism of Action.
References
Application Notes and Protocols for SU5204 in Kinase Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a small molecule inhibitor known to target receptor tyrosine kinases, playing a crucial role in angiogenesis and cell proliferation. Primarily recognized as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1), it also exhibits inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] This dual activity makes this compound a valuable tool for studying the signaling pathways governed by these kinases and for screening potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase screening assays to determine inhibitor potency and selectivity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This action prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. By inhibiting VEGFR-2, this compound can block angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Its inhibitory effect on HER2, a key driver in certain cancers, can impede cell proliferation and survival.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The known IC50 values for this compound against its primary targets are summarized below. It is recommended to perform a broader kinase panel screening to fully characterize the selectivity profile of this compound.
| Kinase Target | Common Name | IC50 (µM) |
| VEGFR-2 | KDR/Flk-1 | 4 |
| HER2 | ErbB2 | 51.5 |
Signaling Pathways
To visualize the points of inhibition by this compound, the signaling pathways for VEGFR-2 and HER2 are depicted below.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
Caption: HER2 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based biochemical assay to measure the inhibitory effect of this compound on VEGFR-2 or HER2 kinase activity by quantifying the amount of ADP produced.
Materials
-
Recombinant human VEGFR-2 or HER2 kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound stock solution (10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Experimental Workflow
Caption: Workflow for the biochemical kinase assay.
Procedure
-
This compound Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in kinase reaction buffer. A common starting point is a 10-point, 3-fold serial dilution, with a top concentration of 100 µM.
-
Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (VEGFR-2 or HER2) to all wells except the no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X ATP/substrate mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Kinase Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of HER2-positive cancer cells as an indirect measure of HER2 kinase inhibition.
Materials
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for the cell-based MTT assay.
Procedure
-
Cell Seeding:
-
Seed HER2-positive cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
The protocols outlined in these application notes provide robust methods for screening and characterizing the inhibitory activity of this compound against VEGFR-2 and HER2. The biochemical assay allows for direct measurement of kinase inhibition, while the cell-based assay provides insights into the compound's effects in a more physiologically relevant context. By utilizing these methods, researchers can effectively evaluate the potential of this compound and other kinase inhibitors in drug discovery and development.
References
Application Notes and Protocols for SU5204 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of SU5204, a tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in mouse models for preclinical research. The protocols outlined below are based on established methodologies for in vivo studies in mice.
Introduction
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. Preclinical studies in mouse models are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of anti-angiogenic agents like this compound.
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively inhibiting the binding of ATP to the kinase domain of VEGFR-2. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways critical for angiogenesis.
Signaling Pathway of this compound Action
Protocol for In Vivo Efficacy Assessment of SU5204, a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo experiments to evaluate the anti-tumor and anti-angiogenic efficacy of SU5204, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Introduction
This compound is a small molecule tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound can block the formation of new blood vessels, thereby restricting tumor growth and metastasis. This protocol outlines the methodology for assessing the in vivo efficacy of this compound using a xenograft mouse model.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibits the autophosphorylation of the receptor upon binding of its ligand, VEGF. The subsequent downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are consequently blocked. This leads to an inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.
Experimental Protocol
This protocol details the steps for a subcutaneous xenograft study in mice to evaluate the efficacy of this compound.
Materials
-
Compound: this compound
-
Cell Line: A human cancer cell line known to form vascularized tumors in vivo (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Animals: 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).
-
Vehicle: A suitable vehicle for this compound administration (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).
-
Other Reagents: Matrigel, cell culture media, PBS, anesthesia, etc.
Experimental Workflow
Detailed Methodology
3.1. Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL. Keep the cell suspension on ice.
3.2. Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3.3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3.4. This compound Administration:
-
Prepare the this compound formulation in the chosen vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound or vehicle control to the respective groups. The administration route is typically intraperitoneal (i.p.) injection.
3.5. Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach the maximum allowed size), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for histological analysis. A portion can also be snap-frozen for molecular analysis.
3.6. Quantification of Angiogenesis:
-
Perform immunohistochemistry (IHC) on the formalin-fixed, paraffin-embedded tumor sections using an antibody against an endothelial cell marker (e.g., CD31).
-
Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields per tumor section.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: this compound Dosing and Administration
| Parameter | Description |
| Drug | This compound |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Dosage | 25 - 100 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Daily or every other day |
| Duration | 21 - 28 days |
Table 2: Efficacy of this compound on Tumor Growth and Angiogenesis
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Average Microvessel Density (vessels/HPF) |
| Vehicle Control | Data | N/A | Data |
| This compound (25 mg/kg) | Data | Data | Data |
| This compound (50 mg/kg) | Data | Data | Data |
| This compound (100 mg/kg) | Data | Data | Data |
Data to be filled in based on experimental results.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of this compound. By following these detailed methodologies, researchers can obtain robust and reproducible data on the anti-tumor and anti-angiogenic efficacy of this promising VEGFR-2 inhibitor. Adherence to ethical guidelines for animal research is paramount throughout the execution of these experiments.
Application Notes and Protocols: Co-treatment of SU5204 with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a synthetic molecule that functions as a tyrosine kinase inhibitor, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, this compound can interfere with the signaling pathways that lead to angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. The therapeutic potential of this compound, particularly in combination with other anticancer agents, is an area of active research. Co-treatment strategies aim to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.
This document provides an overview of the conceptual basis for co-administering this compound with other inhibitors and outlines general experimental protocols for evaluating such combination therapies.
Rationale for Co-treatment Strategies
The complexity and redundancy of signaling pathways within cancer cells often lead to resistance to single-agent therapies. Combination therapy, which involves targeting multiple pathways simultaneously, is a promising approach to overcome this challenge. The co-administration of this compound with other inhibitors can be rationalized based on the following principles:
-
Synergistic or Additive Effects: Targeting both angiogenesis (with this compound) and other critical cancer-promoting pathways (e.g., cell proliferation, survival, or metastasis) with a second inhibitor can lead to a greater anti-tumor effect than either agent alone.
-
Overcoming Resistance: Cancer cells can develop resistance to VEGFR inhibitors by activating alternative signaling pathways. Co-treatment with an inhibitor targeting these escape pathways can restore or enhance the sensitivity to this compound.
-
Targeting Tumor Microenvironment: Combining this compound, which affects the tumor vasculature, with drugs that target the cancer cells directly can create a more comprehensive attack on the tumor and its supporting environment.
Potential Co-treatment Partners for this compound
Based on the known mechanisms of cancer progression and resistance, potential co-treatment partners for this compound could include inhibitors of the following pathways:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: Dual inhibition of VEGFR and EGFR pathways has shown promise in preclinical models of various cancers.
-
PI3K/AKT/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition could complement the anti-angiogenic effects of this compound.
-
MEK/ERK Signaling: As a key downstream pathway of many receptor tyrosine kinases, its inhibition could have synergistic effects with this compound.
-
Conventional Chemotherapeutic Agents: Combining this compound with cytotoxic drugs like paclitaxel, doxorubicin, or gemcitabine (B846) could enhance the delivery and efficacy of these agents by normalizing the tumor vasculature.
Experimental Protocols for Evaluating this compound Co-treatment
The following are generalized protocols for in vitro and in vivo evaluation of this compound in combination with other inhibitors. Specific parameters such as cell lines, inhibitor concentrations, and treatment durations should be optimized for each experimental system.
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with another inhibitor and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line(s) of interest
-
This compound (stock solution prepared in DMSO)
-
Second inhibitor of interest (stock solution prepared in an appropriate solvent)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second inhibitor, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Treatment: Remove the culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Data Presentation:
Summarize the IC50 and CI values in a table for clear comparison across different cell lines and drug combinations.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at IC50 |
| Example Cell Line A | This compound | Value | N/A |
| Inhibitor X | Value | N/A | |
| This compound + Inhibitor X | Value | Value | |
| Example Cell Line B | This compound | Value | N/A |
| Inhibitor X | Value | N/A | |
| This compound + Inhibitor X | Value | Value |
Apoptosis Assay
Objective: To determine if the co-treatment of this compound and another inhibitor induces apoptosis.
Materials:
-
Cancer cell line(s)
-
This compound and the second inhibitor
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second inhibitor, or the combination at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Data Presentation:
Present the percentage of apoptotic cells in a bar graph or table for easy comparison between treatment groups.
| Treatment | % Early Apoptosis | % Late Apoptosis | Total % Apoptosis |
| Control | Value | Value | Value |
| This compound | Value | Value | Value |
| Inhibitor X | Value | Value | Value |
| This compound + Inhibitor X | Value | Value | Value |
Signaling Pathway Analysis
Objective: To investigate the molecular mechanisms underlying the observed effects of the co-treatment.
Methodology: Western Blotting
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the targeted signaling pathways (e.g., p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, total ERK, cleaved PARP, cleaved Caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways:
Caption: VEGFR-2 signaling pathway and potential co-treatment target.
Experimental Workflow Visualization
Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by SU5204 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] Upon binding its ligand, VEGF, VEGFR-2 undergoes autophosphorylation, activating downstream signaling pathways that promote cell proliferation, migration, and survival.[2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can prevent this autophosphorylation.[3] This document provides a detailed protocol for assessing the inhibitory effect of SU5204, a known VEGFR-2 tyrosine kinase inhibitor, on VEGF-induced VEGFR-2 phosphorylation in a cell-based assay using Western blot analysis.[4]
Introduction
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[3] The VEGF/VEGFR-2 signaling pathway is a primary driver of this process.[2] Ligand-induced dimerization of VEGFR-2 triggers autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating downstream signaling cascades.[3][5] Therefore, inhibiting VEGFR-2 kinase activity is a validated anti-cancer strategy.[1][6]
This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2 (also known as FLK-1), with a reported IC50 of 4 µM in cell-free assays.[4] Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins like VEGFR-2.[7] This protocol details the treatment of cultured endothelial cells with this compound, subsequent stimulation with VEGF, and the detection of phosphorylated VEGFR-2 (p-VEGFR-2) levels by Western blot.
Key Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation on key tyrosine residues, such as Tyr1175, which serves as a docking site for downstream signaling molecules like PLCγ and the p85 subunit of PI3-kinase.[3][5] This activation leads to the initiation of pathways including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are pivotal for endothelial cell function.[2][3] this compound competes with ATP for the binding site within the kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.
Caption: VEGFR-2 signaling and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for cultured endothelial cells (e.g., HUVECs, PAECs) grown in a 6-well plate format. All steps involving cell lysates should be performed on ice to minimize protein degradation and dephosphorylation.[7]
Materials and Reagents
-
Cell Culture: Endothelial cells, appropriate growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Inhibitor & Stimulant: this compound (stock solution in DMSO), Recombinant Human VEGF-A.
-
Lysis Buffer: RIPA buffer is commonly used, but a 1% SDS-based lysis buffer can also be effective and helps to inactivate phosphatases quickly.[8][9][10]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: 2x Laemmli sample buffer, 8% SDS-polyacrylamide gels, electrophoresis running buffer.
-
Western Blot: PVDF membrane (recommended for stripping and reprobing), transfer buffer, Tris-Buffered Saline with 0.1% Tween-20 (TBST), Bovine Serum Albumin (BSA).[13]
-
Antibodies:
-
Primary Antibody: Rabbit anti-p-VEGFR-2 (e.g., Tyr1175) antibody.[3]
-
Primary Antibody: Rabbit or Mouse anti-total VEGFR-2 antibody.
-
Primary Antibody: Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer (optional): 25 mM glycine-HCl (pH 2), 1% (w/v) SDS.[14]
Procedure
-
Cell Culture and Serum Starvation:
-
Plate endothelial cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium containing 0.5% FBS to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours.[3]
-
-
VEGF Stimulation:
-
Stimulate the cells by adding recombinant human VEGF-A (e.g., 50 ng/mL final concentration) for 10-15 minutes to induce VEGFR-2 phosphorylation.[3]
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[3]
-
Add 100-150 µL of ice-cold supplemented lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting for p-VEGFR-2:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3] Note: Avoid using milk for blocking, as it contains phosphoproteins (casein) that can increase background.[7][8]
-
Incubate the membrane with the primary antibody for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[3][5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent image using an appropriate imaging system.
-
-
Stripping and Reprobing (for Total VEGFR-2 and Loading Control):
-
To normalize for protein loading, the same membrane can be stripped and re-probed.[3]
-
Wash the membrane in TBST and then incubate in stripping buffer for 15-30 minutes at room temperature (or 50°C for more stringent stripping).[14][15]
-
Wash the membrane thoroughly with TBST (e.g., 3 x 10 minutes).
-
Block the membrane again for 1 hour in 5% BSA/TBST.
-
Incubate with the primary antibody for total VEGFR-2, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for a loading control protein like GAPDH or β-actin.
-
Experimental Workflow
Caption: Western blot workflow for p-VEGFR-2 detection after this compound treatment.
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software. The signal intensity for p-VEGFR-2 should be normalized to the signal for total VEGFR-2 to account for any variations in receptor expression. This ratio is then normalized to the vehicle-treated, VEGF-stimulated control.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data from a Western blot analysis showing the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to Control) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.82 | 18% |
| 5 | 0.45 | 55% |
| 10 | 0.21 | 79% |
| 20 | 0.08 | 92% |
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound as a VEGFR-2 inhibitor in a cellular context. Accurate quantification by normalizing the phosphorylated protein signal to the total protein signal is crucial for reliable data interpretation.[7] The use of appropriate controls and careful adherence to the protocol, especially regarding the preservation of protein phosphorylation, will ensure high-quality, reproducible results for researchers in angiogenesis and cancer drug development.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.yizimg.com [file.yizimg.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 15. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for SU5204 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5204 is a tyrosine kinase inhibitor with notable activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), and HER2.[1][2] The inhibition of VEGFR-2, a key mediator of angiogenesis, makes this compound a compound of interest in cancer research and other diseases characterized by aberrant blood vessel formation. High-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of such inhibitors from large compound libraries. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound as a reference compound in HTS campaigns targeting VEGFR-2.
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[3][5][6] this compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the kinase, thereby preventing autophosphorylation and the subsequent downstream signaling events.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SU5204 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions associated with the tyrosine kinase inhibitor SU5204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a tyrosine kinase inhibitor. Its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound can block the signaling pathways that lead to the growth of new blood vessels, a critical process in tumor development.
Q2: My this compound powder is not dissolving in aqueous buffers like PBS. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard and most effective approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose.[1][2]
Q3: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[3] To prevent this, you can:
-
Lower the final concentration: Your target concentration might be too high for the aqueous medium.
-
Use a gentle dilution process: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring to facilitate mixing.[4]
-
Maintain a small percentage of organic solvent: For many in vitro assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and can help keep the compound in solution.[2]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and potency of your this compound stock solution, it is crucial to store it properly. For long-term storage (up to 6 months), it is recommended to keep the stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in 100% DMSO. | The concentration may be too high, or the dissolution process may be incomplete. | - Try gentle warming in a 37°C water bath for 5-10 minutes. - Use sonication to aid dissolution. - If particles remain, centrifuge the solution and use the clear supernatant, acknowledging the concentration may be lower than calculated.[1][4] |
| Precipitate forms immediately upon dilution into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility limit. | - Decrease the final working concentration of this compound. - For in vivo studies, consider using a formulation with co-solvents and surfactants like PEG300 and Tween-80.[1] |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution due to instability or temperature changes. | - Ensure the temperature is kept constant throughout the experiment. - Prepare fresh dilutions immediately before each experiment.[2] |
| Inconsistent or unexpected experimental results. | Inaccurate effective concentration due to incomplete dissolution or precipitation. | - Visually inspect all solutions for any signs of precipitation before use. - Always prepare fresh working solutions from a properly stored, fully dissolved stock solution.[2] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.42 mM) | This formulation yields a clear solution and is suitable for in vivo experiments.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.42 mM) | An alternative clear solution formulation for in vivo use.[1] |
| 100% DMSO | 10 mM stock solutions are commonly prepared. | The primary solvent for creating high-concentration stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve a 10 mM concentration based on its molecular weight.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolve the compound: Vortex the solution thoroughly for several minutes. If the compound does not fully dissolve, you may use gentle warming in a 37°C water bath or sonication for short periods until the solution is clear.[1][4]
-
Aliquot and store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots. Store these at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
Methodology:
This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Start with the stock solution: In a sterile tube, add the required volume of your this compound DMSO stock solution. For a 1 mL final solution, this would be 100 µL.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until evenly distributed.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix the final solution well. The resulting solution should be clear.[1]
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits the VEGFR-2 signaling pathway.
References
Preventing SU5204 precipitation in media
Welcome to the technical support center for SU5204. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A2: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation in cell culture media is a common issue and can be caused by several factors:
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Rapid Dilution: Adding a concentrated DMSO stock solution of this compound directly into a large volume of aqueous media can cause the compound to "crash out" of solution.
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High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture media.
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Low Temperature: Adding the compound to cold media can decrease its solubility.
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Media Composition: Components in the media, such as salts and phosphates, can interact with this compound and reduce its solubility.[1][2]
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pH of the Media: The pH of the cell culture media can influence the charge and solubility of this compound.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility in this solvent.[3][4][5]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, the sensitivity to DMSO can be cell line-dependent. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line. For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[3]
Q5: Can I filter-sterilize my this compound stock solution or working solution?
A5: While filter sterilization is a common practice for aqueous solutions, it is generally not recommended for solutions of hydrophobic compounds like this compound, as the compound may bind to the filter membrane, leading to a significant reduction in the actual concentration. DMSO itself is sterile and bacteriostatic.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Rapid dilution of DMSO stock in aqueous media. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture media or PBS. Then, add this intermediate dilution to the final volume of media. |
| High final concentration of this compound. | Determine the maximum soluble concentration of this compound in your specific cell culture media by preparing a dilution series and observing for precipitation. If your desired concentration is too high, consider redesigning the experiment with a lower concentration. | |
| Media is at a low temperature. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution of this compound. | |
| Delayed Precipitation (after incubation) | Changes in media pH over time. | Ensure your incubator's CO₂ levels are stable to maintain the pH of the media. Consider using a medium buffered with HEPES for additional pH stability. |
| Interaction with media components. | If precipitation persists, try using a different basal media formulation. The presence of serum (FBS) can sometimes aid in the solubilization of hydrophobic compounds. | |
| Evaporation of media. | Ensure proper humidification in your incubator to prevent media evaporation, which can lead to an increase in the concentration of all components, including this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, amber microcentrifuge tubes
-
-
Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
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Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous, sterile DMSO.
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To aid dissolution, vortex the solution and, if necessary, sonicate briefly in a water bath.
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Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
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Store the stock solution aliquots at -20°C or -80°C.
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Protocol 2: Preparation of this compound Working Solution for Cell Culture
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Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile polypropylene (B1209903) tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Step 1: Intermediate Dilution. Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium. To do this, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. Mix gently by pipetting.
-
Step 2: Final Dilution. Add the required volume of the 100 µM intermediate solution to your cell culture plate wells containing pre-warmed media to achieve the final desired concentration of 10 µM. For example, to a well containing 1 mL of media, add 11.1 µL of the 100 µM intermediate solution.
-
Important: The final DMSO concentration in this example would be 0.1%. Always calculate and verify the final DMSO concentration in your experiments.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information |
| Chemical Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Appearance | Light yellow to yellow solid[3] |
| Solubility in DMSO | ≥ 53 mg/mL (≥ 199.76 mM)[4] |
| Aqueous Solubility | Poorly soluble |
| Storage of Powder | -20°C for up to 3 years[3] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[3] |
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SU5204 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VEGFR-2 inhibitor, SU5204, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain-containing receptor (KDR) or fetal liver kinase 1 (Flk-1). By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade that is crucial for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis.
Q2: What is the recommended starting dose for this compound in a mouse tumor model?
A2: Specific dose-response data for this compound in various mouse tumor models is not extensively published. Therefore, it is crucial to perform a dose-finding study to determine the optimal dose for your specific model and experimental goals. A typical starting point for a pilot study could range from 10 to 50 mg/kg, administered daily. However, this is a general guideline, and the optimal dose will depend on the tumor type, animal strain, and administration route.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility, requiring a specific vehicle for in vivo use. Two commonly used formulations are:
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DMSO/PEG300/Tween-80/Saline: A solution can be prepared by dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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DMSO/Corn Oil: A suspension can be made by dissolving this compound in 10% DMSO and then suspending this solution in 90% corn oil.
It is essential to ensure the complete dissolution or uniform suspension of the compound before administration. Sonication may be required to aid dissolution.
Q4: What are the common routes of administration for this compound in mice?
A4: The most common routes of administration for this compound in preclinical studies are oral gavage and intraperitoneal (IP) injection. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile. Oral administration is often preferred for its convenience and clinical relevance, while IP injection can provide more direct systemic exposure.
Q5: How can I determine the Maximum Tolerated Dose (MTD) of this compound in my animal model?
A5: An MTD study is essential to establish a safe and effective dose range for your efficacy studies. This typically involves a dose-escalation study where different groups of animals receive increasing doses of this compound. Key parameters to monitor include:
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Body weight: A significant and sustained loss of body weight (typically >15-20%) is a common sign of toxicity.
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Clinical signs: Observe the animals daily for any signs of distress, such as lethargy, ruffled fur, hunched posture, or changes in behavior.
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Mortality: Record any deaths that occur during the study.
The MTD is generally defined as the highest dose that does not cause mortality or significant toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor tumor growth inhibition despite treatment with this compound. | Suboptimal Dose: The administered dose may be too low to achieve a therapeutic effect. | Perform a dose-escalation study to identify a more effective dose. Consider increasing the dosing frequency. |
| Inadequate Drug Exposure: The chosen vehicle or administration route may result in poor bioavailability. | Evaluate the pharmacokinetic profile of this compound with your chosen formulation and administration route. Consider switching to a different vehicle or route (e.g., from oral to IP). | |
| Tumor Resistance: The tumor model may be inherently resistant to VEGFR-2 inhibition. | Confirm VEGFR-2 expression in your tumor model. Consider combination therapy with other anti-cancer agents. | |
| Significant weight loss or signs of toxicity in treated animals. | Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD). | Reduce the dose of this compound. Perform a thorough MTD study to establish a safe dose range. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Run a control group treated with the vehicle alone to assess its toxicity. Consider using an alternative, less toxic vehicle. | |
| Precipitation of this compound in the formulation. | Poor Solubility: this compound has limited solubility in aqueous solutions. | Ensure the correct preparation of the vehicle. Use sonication to aid dissolution. Prepare fresh formulations for each administration. |
| Difficulty with administration (e.g., clogging of gavage needle). | Incomplete Dissolution/Suspension: The compound is not fully dissolved or uniformly suspended. | Ensure thorough mixing and sonication of the formulation. For suspensions, agitate well immediately before each administration. |
Data Presentation
Table 1: this compound Vehicle Formulations for In Vivo Studies
| Formulation | Composition | Notes |
| Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suitable for routes requiring a clear solution. |
| Suspension | 10% DMSO, 90% Corn Oil | Commonly used for oral gavage. Requires thorough mixing before administration. |
Table 2: General Parameters for In Vivo this compound Studies in Mice
| Parameter | Recommendation |
| Starting Dose Range (Pilot Study) | 10 - 50 mg/kg/day |
| Administration Routes | Oral Gavage, Intraperitoneal (IP) Injection |
| Dosing Frequency | Daily (QD) or Twice Daily (BID) |
| Monitoring for Toxicity | Body weight, clinical signs, mortality |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
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Weigh the required amount of this compound powder.
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Dissolve the this compound in DMSO to make a 10x stock solution.
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In a separate tube, mix the appropriate volumes of PEG300, Tween-80, and saline.
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Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure proper mixing.
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If necessary, sonicate the final solution in a water bath for 5-10 minutes to ensure complete dissolution.
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Visually inspect the solution for any precipitation before administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
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Accurately weigh the mouse to determine the correct dosing volume.
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Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
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Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib) to ensure it reaches the stomach.
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Fill a syringe with the prepared this compound formulation and attach the gavage needle.
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Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
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Slowly administer the solution.
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Gently remove the gavage needle and return the mouse to its cage.
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Monitor the animal for any signs of distress immediately after the procedure.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
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Accurately weigh the mouse to determine the correct injection volume.
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Restrain the mouse by scruffing the neck to expose the abdomen.
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Tilt the mouse slightly downwards to move the abdominal organs away from the injection site.
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Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
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Aspirate to ensure that the needle has not entered a blood vessel or organ.
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Slowly inject the this compound solution.
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Withdraw the needle and return the mouse to its cage.
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Monitor the animal for any signs of distress.
Mandatory Visualization
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies with this compound.
SU5204 Technical Support Center: Stability in Aqueous Solutions
Welcome to the technical support center for SU5204. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: this compound has low solubility in water. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For cellular assays, the final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How stable is this compound in aqueous solutions for in vitro experiments?
Q4: I see precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the troubleshooting guide below for detailed steps to address this.
Q5: Can I heat or sonicate my this compound solution to aid dissolution?
A5: Gentle heating and/or sonication can be used to aid the dissolution of this compound in the initial solvent.[1] However, the effect of heat on the stability of this compound in aqueous solution has not been characterized, so prolonged heating should be avoided.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
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Potential Cause: The aqueous solubility of this compound has been exceeded.
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Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent or Lower-than-Expected Activity in Cellular Assays
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Potential Cause: Degradation of this compound in the aqueous culture medium over the course of the experiment.
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Recommendations:
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Prepare Fresh: Always prepare the final working solution of this compound in your cell culture medium immediately before adding it to the cells.
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Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of this compound with the cells.
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Replenish Compound: For longer-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
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Data at a Glance
Table 1: this compound Solubility and Stock Solution Storage
| Solvent | Solubility | Stock Solution Storage Temperature | Storage Duration |
| DMSO | ≥ 2.5 mg/mL (9.42 mM)[1] | -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Table 2: Recommended Formulations for In Vivo Studies
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
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Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
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Serially dilute the stock solution in your aqueous experimental buffer (e.g., cell culture medium, kinase assay buffer) to the final desired concentration.
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Ensure the final DMSO concentration in the working solution is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental conditions, including vehicle controls.
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Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1. It acts by competing with ATP for the binding site on the intracellular tyrosine kinase domain of the receptor.
Caption: this compound inhibits VEGFR-2 signaling.
References
Technical Support Center: Troubleshooting SU5204 Experimental Variability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability when working with the kinase inhibitor SU5204. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a tyrosine kinase inhibitor. Its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (FLK-1). By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound inhibits its autophosphorylation and downstream signaling. This ultimately interferes with angiogenesis, the formation of new blood vessels.
Q2: I'm observing higher than expected cytotoxicity in my cell-based assay. What could be the cause?
Several factors could contribute to this observation:
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Off-target effects: While this compound primarily targets VEGFR-2, it can inhibit other kinases, which may be critical for the survival of your specific cell line. It is known to also inhibit HER2. A broader kinase screen can help identify other potential targets.
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High Compound Concentration: The concentration of this compound being used might be too high, leading to non-specific toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
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Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and for some sensitive primary cells, below 0.1%[1]. Always include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.
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Compound Precipitation: this compound may precipitate out of solution when the DMSO stock is diluted into aqueous cell culture media[2]. This can lead to inaccurate dosing and unexpected results. Visually inspect your media for any precipitate after adding the compound. If precipitation occurs, gentle warming or sonication may help to redissolve it[2].
Q3: My experimental results with this compound are inconsistent between experiments. What are the potential sources of this variability?
Inconsistent results can stem from several factors throughout the experimental workflow:
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Compound Stability: The stability of this compound in your cell culture medium over the duration of your experiment could be a factor. Small molecules can degrade in aqueous solutions, especially at 37°C. It is advisable to prepare fresh dilutions of this compound for each experiment.
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Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. It is important to use cells within a consistent passage range and to ensure they are in the logarithmic growth phase.
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Pipetting and Dilution Errors: Inaccurate pipetting during serial dilutions can lead to significant variability in the final compound concentration. Calibrated pipettes and careful technique are essential.
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Inconsistent Incubation Times: Ensure that incubation times with this compound are consistent across all experiments.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of VEGFR-2 Phosphorylation
Symptom: Western blot analysis shows variable levels of phosphorylated VEGFR-2 (p-VEGFR-2) inhibition across replicate experiments using the same concentration of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent p-VEGFR-2 inhibition.
Issue 2: Unexpected Phenotypic Changes Not Correlating with VEGFR-2 Inhibition
Symptom: You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is stronger than expected based on the level of VEGFR-2 inhibition, or a phenotype that is not typically associated with VEGFR-2 signaling blockade.
Troubleshooting Workflow:
Caption: Investigating unexpected cellular phenotypes.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) |
| FLK-1 (VEGFR-2) | 4 |
| HER2 | 51.5 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure for 10 mM Stock Solution:
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Calculate the mass of this compound needed to prepare a 10 mM stock solution. The molecular weight of this compound is 265.32 g/mol .
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution[2].
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage[2].
Procedure for Preparing Working Solutions:
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Thaw an aliquot of the 10 mM this compound stock solution.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
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Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%[1].
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Visually inspect the final working solution for any signs of precipitation.
Protocol 2: Western Blot for Phospho-VEGFR-2
Materials:
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Cells treated with this compound or vehicle control
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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After treatment, wash cells twice with ice-cold PBS.
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Lyse the cells with RIPA buffer on ice for 30 minutes.
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Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a BCA assay.
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize the bands using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to normalize for protein loading.
Signaling Pathway
Caption: this compound inhibits VEGFR-2 signaling.
References
SU5204 Efficacy in Cell Culture: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing SU5204, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this technical support center provides in-depth guidance to enhance experimental success. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize the efficacy of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that primarily targets and inhibits the autophosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR/Flk-1. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, the solid compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For use in cell culture, the final DMSO concentration in the media should be kept low (typically below 0.5% v/v, with less than 0.1% being ideal) to avoid solvent-induced cytotoxicity.[1]
Q3: How can I be sure that the observed effects in my cell culture are due to this compound's on-target activity?
A3: To confirm on-target activity, it is crucial to include proper controls in your experiments. A key experiment is to assess the phosphorylation status of VEGFR-2 in response to this compound treatment. A successful inhibition should result in a dose-dependent decrease in phosphorylated VEGFR-2 levels, which can be measured by western blotting. Additionally, using a structurally unrelated inhibitor of the same target can help to confirm that the observed phenotype is due to the inhibition of the intended target.
Q4: Are there known off-target effects for this compound?
A4: While this compound is a potent VEGFR-2 inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. It is advisable to perform a kinase selectivity screen to understand the broader inhibitory profile of this compound in your experimental system. Comparing your results with data from such screens can help in interpreting unexpected phenotypes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | - Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.- Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell line.- Cellular Resistance: Development of acquired resistance in long-term cultures or intrinsic resistance of the cell line. | - Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C.- Perform a dose-response experiment (e.g., MTT or other viability assay) to determine the IC50 value for your specific cell line and experimental conditions.- Verify the phosphorylation status of VEGFR-2 by Western blot. Consider using a different cell line or investigating mechanisms of resistance. |
| Precipitation of this compound in culture medium | - Low Aqueous Solubility: this compound is hydrophobic and can precipitate when diluted in aqueous media.- High Final DMSO Concentration: Exceeding the tolerated DMSO concentration of the cells and the solubility limit of the compound in the media.- Improper Dilution Technique: "Solvent shock" from adding a concentrated DMSO stock directly to a large volume of aqueous media. | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Add the stock solution drop-wise while gently swirling the media to ensure rapid dispersal.[2]- Prepare an intermediate dilution of the stock solution in a serum-containing medium before adding it to the final culture volume.- If precipitation persists, consider reducing the final concentration of this compound or testing alternative solubilizing agents, always including appropriate vehicle controls. |
| High background cytotoxicity in control wells | - DMSO Toxicity: The final concentration of DMSO in the culture medium is too high for the specific cell line.- Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture. | - Perform a DMSO toxicity curve for your cell line to determine the maximum tolerated concentration (typically <0.5%).- Always include a vehicle control (media with the same final concentration of DMSO as the treated wells).- Regularly test your cell cultures for mycoplasma contamination and maintain aseptic techniques. |
| Variability between experiments | - Cell Passage Number and Confluency: Using cells at different passage numbers or varying confluency can lead to inconsistent responses.- Inconsistent Incubation Times: Variations in the duration of this compound treatment. | - Use cells within a consistent and low passage number range. Seed cells to reach a consistent confluency at the time of treatment.- Standardize the incubation time for this compound treatment across all experiments. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of this compound. The IC50 value can vary significantly depending on the cell line, incubation time, and the assay used to measure efficacy.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Viability | Not Specified | >100 | [3] |
| A549 (Human Lung Carcinoma) | Clonogenic Survival | 24 hours | 23.4 (control) vs 17.8 (with Ad-Fhit) | [4] |
| A549 (Human Lung Carcinoma) | MTT Assay | 24 hours | 11.73 ± 0.71 (Arecoline) | [5] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | Not Specified | 20.6 (Compound 1) | [6] |
| U87MG (Human Glioblastoma) | MTT Assay | 48 hours | 223 ± 23 (Carboplatin) |
Note: The IC50 values presented are from various sources and for different compounds. It is highly recommended to determine the IC50 of this compound empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
DMSO
-
Target cell line (e.g., HUVEC, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[7]
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is designed to verify the on-target effect of this compound by measuring the inhibition of VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
This compound
-
Recombinant human VEGF-A
-
Target endothelial cell line (e.g., HUVEC)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2
-
Secondary antibody (HRP-conjugated)
-
ECL detection reagent
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-VEGFR-2. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading. A loading control like GAPDH or β-actin can also be used.[3][8]
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
SU5204 Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of SU5204 in non-cancerous cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of receptor tyrosine kinases. Its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1), a key mediator of angiogenesis.[1] this compound also shows inhibitory activity against HER2 at higher concentrations. The IC50 values for this compound are approximately 4 µM for VEGFR-2 and 51.5 µM for HER2.
Q2: Why am I observing cytotoxicity in my non-cancerous cell line after treatment with this compound?
A2: Cytotoxicity in non-cancerous cells can occur for two main reasons:
-
On-target effects: Your non-cancerous cell line may express VEGFR-2. Endothelial cells, for example, have high levels of VEGFR-2 expression, and its inhibition can affect cell survival and proliferation.[1] Some fibroblasts and epithelial cells also express VEGFR-2, albeit potentially at lower levels.[2][3][4]
Q3: Which non-cancerous cell lines are most likely to be sensitive to this compound?
A3: Cell lines with higher expression of VEGFR-2 are expected to be more sensitive. Human Umbilical Vein Endothelial Cells (HUVECs) are known to express significant levels of VEGFR-2 and are therefore likely to be affected by this compound.[7][8] Fibroblasts and certain epithelial cell lines that express VEGFR-2 would also be predicted to show some degree of sensitivity.
Q4: How can I determine if the observed cytotoxicity is due to on-target (VEGFR-2 inhibition) or off-target effects?
A4: To differentiate between on-target and off-target effects, you can perform the following experiments:
-
VEGFR-2 Expression Analysis: Quantify the expression of VEGFR-2 in your cell line using techniques like Western blotting or flow cytometry. A high level of VEGFR-2 expression would suggest an on-target effect.
-
VEGF Rescue Experiment: Treat the cells with this compound in the presence and absence of Vascular Endothelial Growth Factor (VEGF). If the cytotoxicity is mediated by VEGFR-2 inhibition, the addition of its ligand (VEGF) might partially rescue the cells, although this can be complex as the inhibitor is competitive.
-
Use of a Structurally Unrelated VEGFR-2 Inhibitor: Compare the cytotoxic effects of this compound with another VEGFR-2 inhibitor that has a different chemical structure. If both compounds induce similar levels of cytotoxicity at concentrations relevant to their VEGFR-2 IC50 values, it is more likely an on-target effect.
Q5: What are the typical signs of cytotoxicity I should look for?
A5: Cytotoxicity can manifest in several ways, including:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Reduced Cell Viability: A decrease in the number of living cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Increased Cell Death: An increase in apoptosis or necrosis, which can be measured by Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring the release of lactate (B86563) dehydrogenase (LDH).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in a cell line expected to have low VEGFR-2 expression. | 1. The cell line may have higher than anticipated VEGFR-2 expression. 2. Significant off-target effects of this compound. 3. Incorrect drug concentration or solvent toxicity. | 1. Verify VEGFR-2 expression levels via Western Blot or flow cytometry. 2. Perform a dose-response curve to determine the IC50 and compare it to the known IC50 for VEGFR-2. A significantly lower IC50 may suggest potent off-target effects. 3. Include a vehicle control (e.g., DMSO) to rule out solvent toxicity. Ensure accurate dilution of the this compound stock. |
| Inconsistent results between experiments. | 1. Variation in cell passage number or confluency. 2. Instability of this compound in solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Ensure precise timing for drug treatment and assay procedures. |
| MTT assay shows low signal, but cells appear viable under the microscope. | 1. This compound may be inhibiting mitochondrial reductases without causing cell death. 2. Insufficient incubation time with MTT reagent. | 1. Use an alternative viability assay that measures a different cellular parameter, such as an LDH assay for membrane integrity or a crystal violet assay for cell number. 2. Optimize the MTT incubation time for your specific cell line. |
| Annexin V staining shows a high percentage of necrotic cells rather than apoptotic cells. | 1. The concentration of this compound used may be too high, leading to rapid cell death. 2. The mechanism of cell death may be primarily necrotic. | 1. Perform a dose-response and time-course experiment to identify concentrations and time points that induce apoptosis. 2. Analyze for markers of necrosis, such as LDH release. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound cytotoxicity based on its known primary target. Actual values will be cell line and experiment-specific.
| Cell Line Type | Predominant Non-Cancerous Example | Expected VEGFR-2 Expression | Predicted this compound IC50 Range (µM) | Primary Cytotoxicity Mechanism |
| Endothelial | HUVEC | High | 5 - 20 | On-target (VEGFR-2 inhibition) leading to apoptosis and inhibition of proliferation. |
| Fibroblast | Human Dermal Fibroblasts (HDF) | Low to Moderate | 20 - 100 | On-target and potential off-target effects. |
| Epithelial | Human Keratinocytes (HaCaT) | Low to Negative | > 100 | Primarily off-target effects. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
Cells in culture
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells in culture
-
This compound
-
Culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls (vehicle control, untreated control, and a maximum LDH release control treated with lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) with a reference wavelength of 680 nm.[10]
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V/Propidium Iodide Apoptosis Assay
This protocol detects apoptosis and necrosis using flow cytometry.
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the cell suspension.
-
Add PI to the cell suspension just before analysis.
-
Analyze the cells by flow cytometry within one hour.[13]
Visualizations
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
Technical Support Center: Addressing SU5204 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the tyrosine kinase inhibitor, SU5204.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tyrosine kinase inhibitor. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3). By inhibiting these receptors, this compound can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to FLT3 inhibitors like this compound can occur through several mechanisms:
-
On-Target Secondary Mutations: Mutations in the FLT3 kinase domain can prevent this compound from binding effectively. Common mutations in FLT3 that confer resistance to tyrosine kinase inhibitors include alterations in the activation loop (e.g., D835, Y842) and the gatekeeper residue (F691L).
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for FLT3 inhibition by upregulating alternative survival pathways. These often include the PI3K/Akt/mTOR, RAS/MEK/ERK, and JAK/STAT signaling cascades.[1] Activation of other receptor tyrosine kinases, such as c-Met, can also contribute to resistance by providing alternative growth signals.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Clonal Evolution: A heterogeneous tumor population may contain pre-existing subclones with resistance mechanisms. Treatment with this compound can eliminate sensitive cells, allowing these resistant subclones to proliferate and become dominant.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of the following approaches is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the FLT3 gene in your resistant cell line to identify any potential secondary mutations in the kinase domain.
-
Western Blotting: Analyze the phosphorylation status of key proteins in the FLT3 signaling pathway and potential bypass pathways (e.g., p-FLT3, p-STAT5, p-Akt, p-ERK). A sustained phosphorylation of downstream effectors despite this compound treatment suggests the activation of bypass pathways.
-
Kinase Activity Assays: Directly measure the enzymatic activity of FLT3 in the presence of this compound in both sensitive and resistant cell lysates to determine if on-target inhibition is compromised.
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess whether your resistant cells exhibit increased drug efflux.
Troubleshooting Guides
Problem: Decreased this compound Efficacy in Cell Viability Assays
If you observe a significant increase in the IC50 value of this compound in your cell line over time, it is likely that the cells are developing resistance.
Table 1: Representative IC50 Values for SU5614 (a structurally similar FLT3 inhibitor) in Sensitive and Resistant AML Cell Lines.
| Cell Line | FLT3 Status | Resistance Status | SU5614 IC50 (µM) |
| MM1 | Activated FLT3 | Sensitive | < 1 |
| MM6 | Activated FLT3 | Sensitive | < 1 |
| MV4-11 | Activated FLT3 | Sensitive | < 1 |
| Other AML cell lines | Wild-type FLT3 | Resistant | > 10 |
Data is illustrative and based on findings for SU5614, a compound structurally and mechanistically similar to this compound.[4] Actual IC50 values for this compound may vary.
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response curve with a wide range of this compound concentrations on both your current cell stock and a frozen, early-passage stock of the parental cell line. A rightward shift in the curve for the current stock confirms resistance.
-
Investigate On-Target Mutations: As detailed in the FAQs, sequence the FLT3 kinase domain to check for mutations.
-
Assess Bypass Pathway Activation: Use Western blotting to compare the phosphorylation levels of key signaling proteins (p-Akt, p-ERK, p-STAT5) in sensitive and resistant cells treated with this compound.
-
Consider Combination Therapy: If a bypass pathway is identified, consider co-treating with an inhibitor of that pathway (e.g., a PI3K, MEK, or JAK inhibitor) to restore sensitivity to this compound.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (known to be initially sensitive to this compound)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a significant amount of cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat and Establish: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. A cell line is generally considered resistant when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50 and proceed to investigate the mechanism of resistance using the methods described in the FAQs.
Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway
This protocol outlines the steps for analyzing the phosphorylation status of FLT3 and its downstream effectors.
Materials:
-
Sensitive and this compound-resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed both sensitive and resistant cells and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 1x IC50, 10x IC50 of the sensitive line) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to compare the phosphorylation levels between samples.
-
Visualizations
Caption: this compound inhibits FLT3 and VEGFR-2, blocking downstream pro-survival pathways.
Caption: Mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 4. ashpublications.org [ashpublications.org]
Technical Support Center: Minimizing SU5204 Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing SU5204 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to this compound toxicity, offering insights into its mechanism, potential adverse effects, and strategies for mitigation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as fetal liver kinase-1 (Flk-1), and to a lesser extent, Human Epidermal Growth Factor Receptor 2 (HER2). By inhibiting the ATP binding site of these receptors, this compound blocks downstream signaling pathways involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.
Signaling Pathway of this compound Action
Q2: What are the potential toxicities associated with VEGFR-2 inhibitors like this compound in animal models?
A2: While specific public data on this compound's toxicity profile is limited, class-related toxicities for VEGFR-2 inhibitors are well-documented. Researchers should be vigilant for the following potential adverse effects:
-
Cardiovascular: Hypertension is a common on-target effect due to the role of VEGFR-2 in maintaining vascular homeostasis. Other potential cardiovascular toxicities include left ventricular dysfunction, cardiomyopathy, and in some cases, heart failure.
-
Vascular: Increased vascular permeability, leading to edema, can be a concern.
-
General: Non-specific signs of toxicity such as weight loss, lethargy, and changes in appetite may be observed.
-
Organ-Specific: Depending on the specific off-target effects of the compound and the animal model used, toxicities in organs such as the liver (hepatotoxicity) and kidneys (nephrotoxicity) could occur.
Q3: How can I prepare this compound for in vivo administration?
A3: this compound is poorly soluble in aqueous solutions. Proper formulation is critical to ensure bioavailability and minimize vehicle-related toxicity. Two common vehicle formulations are:
-
DMSO/PEG300/Tween-80/Saline: A common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
DMSO/Corn Oil: Another option is a solution of 10% DMSO in 90% corn oil.
It is crucial to ensure complete dissolution of the compound. Gentle heating and/or sonication may be necessary. Always prepare fresh solutions and visually inspect for any precipitation before administration.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Acute mortality or severe adverse events shortly after injection | - Vehicle Toxicity: High concentrations of DMSO or other solvents can be toxic. - Formulation Issues: Precipitation of the compound leading to embolism. - Rapid Infusion Rate: Bolus injection of a vasoactive compound can cause cardiovascular shock. | - Optimize Vehicle: Titrate the percentage of DMSO to the lowest effective concentration. Consider alternative, less toxic vehicles if possible. - Ensure Complete Dissolution: Visually inspect the formulation for any particulates. Use a filter if necessary. Prepare fresh solutions for each experiment. - Slow Infusion: Administer the compound via slow intravenous infusion rather than a rapid bolus injection. |
| Significant Weight Loss (>15-20%) | - Systemic Toxicity: The dose of this compound may be too high for the animal model. - Reduced Food/Water Intake: The compound may be causing nausea or general malaise. | - Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to determine the maximum tolerated dose (MTD). - Supportive Care: Provide palatable, high-calorie food supplements and hydration support (e.g., subcutaneous fluids). Monitor food and water intake daily. |
| Hypertension (Elevated Blood Pressure) | - On-Target VEGFR-2 Inhibition: Inhibition of VEGFR-2 signaling can disrupt nitric oxide production and lead to vasoconstriction. | - Blood Pressure Monitoring: Regularly monitor blood pressure using non-invasive tail-cuff plethysmography. - Dose Adjustment: Determine if hypertension is dose-dependent and adjust the this compound dose accordingly. - Consider Co-administration (with caution): In some research settings, co-administration of a vasodilator may be considered, but this can introduce confounding variables. |
| Edema (Swelling in limbs or other areas) | - Increased Vascular Permeability: On-target effect of VEGFR-2 inhibition. | - Monitor for Edema: Visually inspect animals daily for signs of swelling. - Dose Reduction: Assess if edema is dose-dependent and lower the dose if necessary to stay within an acceptable toxicity range. |
III. Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
Objective: To monitor for signs of toxicity in mice treated with this compound.
Methodology:
-
Animal Model: Use an appropriate mouse strain for your research question (e.g., immunodeficient mice for xenograft studies).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, oral gavage) at the predetermined dose and schedule. Include a vehicle control group.
-
Daily Monitoring:
-
Observe animals for clinical signs of toxicity, including changes in posture, activity level, grooming, and breathing.
-
Record body weight daily.
-
Monitor food and water consumption.
-
-
Endpoint Criteria: Establish clear humane endpoints, such as >20% body weight loss, severe lethargy, or inability to access food and water.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological analysis to identify any treatment-related changes.
Experimental Workflow for Toxicity Monitoring
Protocol 2: Non-Invasive Blood Pressure Measurement in Rats
Objective: To monitor for this compound-induced hypertension in rats.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization to Procedure: Prior to the start of the study, acclimate the rats to the restraining device and tail-cuff apparatus for several days to minimize stress-induced blood pressure fluctuations.
-
Measurement:
-
Place the rat in a warming chamber for a short period to increase blood flow to the tail.
-
Secure the rat in the restrainer.
-
Place the tail cuff and sensor on the rat's tail.
-
Record systolic and diastolic blood pressure readings according to the manufacturer's instructions for the non-invasive blood pressure system.
-
Obtain multiple readings and average them for each time point.
-
-
Schedule: Measure baseline blood pressure before the first dose of this compound. Continue to measure at regular intervals (e.g., daily, twice weekly) throughout the study.
Disclaimer: This information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with an approved protocol from an Institutional Animal Care and Use Committee (IACUC). The toxicological profile of this compound is not extensively documented in publicly available literature; therefore, researchers should proceed with caution and conduct thorough dose-finding and toxicity studies.
Technical Support Center: SU5204 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in kinase assays using the inhibitor SU5204.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a tyrosine kinase inhibitor known to primarily target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1] It also shows activity against HER2 at higher concentrations.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The reported IC50 values for this compound can vary based on experimental conditions. It is crucial to determine the IC50 empirically for your specific assay conditions.[2][3][4]
Q3: How should I prepare and store this compound?
For long-term storage, this compound should be kept at -20°C for up to one month or -80°C for up to six months.[1] It is recommended to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation.[1] this compound is soluble in DMSO.[1]
Q4: What are the most common causes of inconsistent results in kinase assays?
Inconsistent results in kinase assays can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors.[5] These include issues with compound solubility and stability, reagent quality, enzyme activity, and pipetting accuracy.[2][5]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary targets. Note that these values can be influenced by assay conditions such as ATP concentration.[3]
| Target Kinase | Reported IC50 |
| VEGFR-2 (Flk-1) | 4 µM |
| HER2 | 51.5 µM |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting inconsistent results when using this compound in kinase assays.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of your compound.
-
Potential Cause: Pipetting Inaccuracy.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated, especially for small volumes. Use appropriate pipetting techniques to minimize errors. Preparing a master mix of reagents to be dispensed across the plate can also improve consistency.[2]
-
-
Potential Cause: Inadequate Reagent Mixing.
-
Troubleshooting Step: Thoroughly mix all reagents before and after addition to the assay plate to avoid concentration gradients.[2]
-
-
Potential Cause: Edge Effects.
Issue 2: Inconsistent IC50 Values for this compound
Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.
-
Potential Cause: Variable Enzyme Activity.
-
Potential Cause: Substrate Quality.
-
Troubleshooting Step: The quality and purity of the substrate are critical for reproducible results.[2] If using a peptide substrate, verify its sequence and purity.
-
-
Potential Cause: Variable ATP Concentration.
-
Troubleshooting Step: The IC50 value of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration.[3] Use a consistent ATP concentration across all assays, ideally close to the Km of the kinase for ATP.
-
-
Potential Cause: Compound Solubility and Stability.
-
Troubleshooting Step: Visually inspect for precipitation of this compound in your assay buffer. Ensure the compound is fully dissolved and stable throughout the experiment.[5] The final concentration of the solvent (e.g., DMSO) should be low and consistent across all wells, as high concentrations can inhibit kinase activity.[2]
-
Issue 3: No Inhibition or Weak Inhibition Observed
-
Potential Cause: Inactive this compound.
-
Troubleshooting Step: Verify the integrity and purity of your this compound stock. If possible, test its activity in a well-characterized, sensitive assay.
-
-
Potential Cause: Assay Conditions Not Optimal.
-
Potential Cause: Incorrect Assay Format.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or other suitable detection reagent)
-
White, opaque 96-well plates
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent kinase assay results.
Caption: Relationship between causes of assay inconsistency and their solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: SU5204
Welcome to the technical support center for SU5204, a potent inhibitor of VEGFR-2 tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, with a focus on solvent selection and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, with a reported solubility of up to 53 mg/mL (199.76 mM).[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
Q2: Is this compound soluble in aqueous solutions like PBS or cell culture media?
A2: No, this compound is reported to be insoluble in water.[1] Therefore, it will not dissolve directly in Phosphate-Buffered Saline (PBS) or cell culture media. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in your aqueous experimental medium.
Q3: Can I use ethanol (B145695) or methanol (B129727) to dissolve this compound?
Q4: I observed precipitation when I diluted my this compound DMSO stock into my cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolve this issue.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation can compromise your experimental results. This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound in your experiments.
Logical Flowchart for Troubleshooting Precipitation
Caption: A troubleshooting decision tree for addressing this compound precipitation.
Alternative Solvent Systems
While DMSO is the primary recommended solvent for preparing stock solutions, for certain applications, particularly in vivo studies, alternative solvent systems may be required. Below are formulations that have been used to solubilize this compound for administration.
| Formulation Component | Percentage |
| Formulation 1 | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Formulation 2 | |
| DMSO | 10% |
| Corn Oil | 90% |
Note: For these formulations, it is recommended to add each solvent sequentially and ensure the solution is clear before adding the next component.[2] Gentle heating and/or sonication can aid in dissolution.[2]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 53 mg/mL | 199.76 mM | Use of freshly opened, anhydrous DMSO is recommended.[1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| Formulation 1 | ≥ 2.5 mg/mL | ≥ 9.42 mM | Clear solution.[2] |
| Formulation 2 | ≥ 2.5 mg/mL | ≥ 9.42 mM | Clear solution.[2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously to dissolve the compound completely. If necessary, use a brief sonication to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol for Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
References
Validation & Comparative
A Comparative Guide: SU5204 Versus Sunitinib in Renal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SU5204 and sunitinib (B231), two tyrosine kinase inhibitors (TKIs), in the context of renal cell carcinoma (RCC) research. While sunitinib is a well-established, multi-targeted therapy for RCC, this compound is primarily known as a research compound with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines their mechanisms of action, presents hypothetical comparative data based on their known targets, provides detailed experimental protocols for direct comparison, and visualizes key pathways and workflows.
Disclaimer: Direct comparative experimental studies of this compound and sunitinib in renal cancer cell lines are not extensively available in published literature. The quantitative data presented in the tables below is illustrative and intended to guide experimental design. Researchers are encouraged to perform direct head-to-head comparisons using the provided protocols.
Mechanism of Action and Target Profile
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that has been a standard treatment for metastatic renal cell carcinoma (mRCC).[1][2][3][4] Its therapeutic effect is attributed to the inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[5] Key targets of sunitinib include VEGFRs (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[2][5]
In contrast, this compound is a more selective tyrosine kinase inhibitor, primarily targeting VEGFR-2 (also known as KDR or FLK-1), a key mediator of angiogenesis. While it exhibits potent inhibition of VEGFR-2, its activity against other kinases is significantly less pronounced compared to sunitinib. This difference in target specificity forms the basis of the comparative analysis.
The following diagram illustrates the distinct signaling pathways targeted by this compound and sunitinib.
Caption: Comparative signaling pathways of this compound and sunitinib.
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical quantitative data for this compound and sunitinib based on their known target specificities. These values are intended as a reference for experimental design.
Table 1: Hypothetical IC50 Values in Renal Cancer Cell Lines (e.g., 786-O, A498)
| Compound | Target | Hypothetical IC50 (µM) |
| This compound | VEGFR-2 | 0.5 - 5 |
| PDGFR-β | > 50 | |
| c-KIT | > 50 | |
| Sunitinib | VEGFR-2 | 0.01 - 0.1 |
| PDGFR-β | 0.01 - 0.1 | |
| c-KIT | 0.01 - 0.1 |
Table 2: Hypothetical Effects on Renal Cancer Cell Proliferation and Viability
| Compound | Assay | Cell Line | Hypothetical Effect (at 10 µM) |
| This compound | Cell Viability (MTT) | 786-O | Moderate decrease |
| A498 | Moderate decrease | ||
| Sunitinib | Cell Viability (MTT) | 786-O | Significant decrease |
| A498 | Significant decrease |
Experimental Protocols
To facilitate a direct comparison of this compound and sunitinib, detailed protocols for key in vitro assays are provided below.
Cell Culture
-
Cell Lines: Human renal cell carcinoma cell lines (e.g., 786-O, A498, Caki-1).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Compound Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of this compound and sunitinib malate (B86768) in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot and store stock solutions at -20°C.
-
Working Solutions: Dilute the stock solutions in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed renal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, sunitinib, or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, sunitinib, or vehicle control at desired concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR-2, VEGFR-2, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels of target proteins.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing this compound and sunitinib.
Caption: Experimental workflow for comparing this compound and sunitinib.
Conclusion
This guide provides a framework for the comparative analysis of this compound and sunitinib in the context of renal cancer cell research. Sunitinib's broad-spectrum inhibition of multiple RTKs contrasts with this compound's more selective targeting of VEGFR-2. The provided experimental protocols and visualizations are intended to facilitate direct, head-to-head studies to elucidate their differential effects on RCC cell proliferation, survival, and underlying signaling pathways. Such research is crucial for understanding the nuances of kinase inhibition in RCC and may inform the development of novel therapeutic strategies.
References
- 1. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib for the treatment of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide: SU5204 vs. Sorafenib in Hepatocellular Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of SU5204 and sorafenib (B1663141), two tyrosine kinase inhibitors (TKIs), in the context of hepatocellular carcinoma (HCC) models. While sorafenib is a well-established therapeutic agent for advanced HCC with extensive preclinical and clinical data, information regarding this compound in HCC is notably limited. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a scientific comparison based on current knowledge.
Executive Summary
Sorafenib is a multi-kinase inhibitor that has been a cornerstone in the treatment of advanced hepatocellular carcinoma for over a decade. Its efficacy is supported by a wealth of preclinical studies demonstrating its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis. In contrast, this compound, another TKI targeting vascular endothelial growth factor receptor 2 (VEGFR2), has not been extensively studied in the context of HCC. Direct comparative preclinical studies between this compound and sorafenib in HCC models are not available in the published literature. This guide, therefore, presents a detailed analysis of sorafenib's performance in HCC models and a profile of this compound's known kinase targets to offer a theoretical comparison.
Mechanism of Action and Target Profile
Sorafenib is a potent inhibitor of multiple protein kinases involved in both tumor cell proliferation and angiogenesis. Its primary targets include RAF kinases (c-RAF and B-RAF) and receptor tyrosine kinases (RTKs) such as VEGFR-1, VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor β (PDGFR-β).[1] It also shows activity against other RTKs like c-Kit, Flt-3, and RET.[1] The dual action of sorafenib on tumor cells and the tumor vasculature contributes to its anti-cancer effects in HCC.[1]
Preclinical Data Comparison
Due to the lack of specific preclinical studies on this compound in hepatocellular carcinoma, a direct quantitative comparison with sorafenib is not possible. The following tables summarize the extensive preclinical data available for sorafenib in HCC models.
In Vitro Efficacy of Sorafenib in HCC Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| PLC/PRF/5, HepG2 | Proliferation Assay | Inhibition of cell proliferation | Sorafenib inhibited proliferation. | [2] |
| Various HCC cell lines | Growth Inhibition Assay | IC50 values | IC50 values show significant variation across different HCC cell lines. | [2] |
| TRAIL-resistant HCC cells | Apoptosis Assay | Enhancement of TRAIL-induced apoptosis | Sorafenib enhanced the pro-apoptotic effect of TRAIL. | [1] |
| HepG2 | Western Blot | Protein expression | Sorafenib inhibited phosphorylated ERK (pERK). | [2] |
In Vivo Efficacy of Sorafenib in HCC Xenograft Models
| Animal Model | HCC Model | Treatment | Key Findings | Reference |
| Immunocompromised mice | HCC xenografts | Sorafenib | Suppressed tumor growth, decreased microvessel area, and increased tumor cell apoptosis. | [1] |
| H129 hepatoma model (orthotopic) | Syngeneic mouse model | 30 mg/kg/day sorafenib, oral | Did not result in a significant improvement in survival compared to vehicle. | [3] |
| Patient-Derived Xenograft (PDX) | 10 different HCC-PDX models | 30 mg/kg/day sorafenib, oral | Significant tumor growth inhibition was observed in 7 out of 10 models. | [3][4] |
Signaling Pathways
The signaling pathways targeted by sorafenib are crucial for HCC pathogenesis. While the specific effects of this compound on these pathways in HCC are unknown, its activity against VEGFR2 suggests an overlap in the anti-angiogenic mechanism.
Sorafenib's Impact on Key Signaling Pathways in HCC
Sorafenib exerts its anti-tumor effects by blocking several key signaling cascades. In tumor cells, it inhibits the RAF/MEK/ERK pathway, which is frequently overactivated in HCC and plays a central role in cell proliferation and survival.[5] In vascular endothelial cells, sorafenib targets VEGFR and PDGFR, thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]
Putative Signaling Pathway for this compound
Based on its known target, this compound would primarily inhibit the VEGFR2 signaling pathway in endothelial cells, thereby blocking angiogenesis. Its effect on other pathways in HCC remains to be elucidated.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating TKIs like sorafenib in HCC models. Similar methodologies could be adapted for the preclinical assessment of this compound.
In Vitro Cell Viability Assay
A common method to assess the effect of a compound on cell proliferation is the MTT assay.
Protocol Details:
-
Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of the test compound (e.g., sorafenib) or vehicle control.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Assay: MTT solution is added to each well, and plates are incubated for another 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is read using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
In Vivo Xenograft Study
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
Protocol Details:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A suspension of human HCC cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups. The test compound (e.g., sorafenib) is administered, typically daily, by oral gavage. A control group receives the vehicle.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Toxicity is assessed by monitoring body weight and observing any adverse effects.
Conclusion
Sorafenib remains a critical benchmark in the systemic treatment of advanced hepatocellular carcinoma, with a well-documented preclinical profile that demonstrates its multi-faceted anti-tumor activity. Its ability to target both tumor cell proliferation and angiogenesis provides a strong rationale for its use. While this compound is a known VEGFR2 inhibitor, the lack of specific preclinical data in HCC models prevents a direct and comprehensive comparison with sorafenib. Future research is needed to evaluate the potential of this compound in HCC and to determine if its more selective kinase inhibition profile could offer advantages over multi-kinase inhibitors like sorafenib. For researchers in the field, the extensive data on sorafenib provides a robust framework for the preclinical evaluation of novel therapeutic agents for hepatocellular carcinoma.
References
- 1. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SU5204 and SU5416 (Semaxanib) for Researchers
SU5204 and SU5416 (Semaxanib) are two small molecule inhibitors targeting key signaling pathways in cancer progression. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.
At a Glance: Key Differences
| Feature | This compound | SU5416 (Semaxanib) |
| Primary Target(s) | VEGFR-2 (FLK-1), HER2 | VEGFR-2 (KDR/Flk-1) |
| Potency (VEGFR-2 IC50) | 4 µM[1] | 1.23 µM[2], 0.04 µM (mitogenesis)[3] |
| Potency (Other Targets) | HER2 IC50: 51.5 µM[1] | PDGFRβ IC50: >20 µM[2] |
| Selectivity | Dual inhibitor of VEGFR-2 and HER2 | Highly selective for VEGFR-2 over PDGFRβ, EGFR, InsR, and FGFR[2] |
| Known Effects | Tyrosine kinase inhibition[1] | Anti-angiogenic, inhibits tumor vascularization and growth[2][3] |
In-Depth Analysis
SU5416 (Semaxanib): A Selective VEGFR-2 Inhibitor
SU5416, also known as Semaxanib, is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, SU5416 effectively blocks the downstream signaling cascade initiated by VEGF. This inhibition leads to a reduction in endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels that are critical for tumor growth and survival.
Experimental data demonstrates its high selectivity for VEGFR-2, with significantly less activity against other tyrosine kinase receptors such as Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR)[2]. This selectivity profile suggests a more targeted therapeutic window with potentially fewer off-target effects.
This compound: A Dual VEGFR-2 and HER2 Inhibitor
This compound is a tyrosine kinase inhibitor that targets both VEGFR-2 (FLK-1) and Human Epidermal Growth Factor Receptor 2 (HER2)[1]. This dual-targeting mechanism suggests a broader spectrum of action compared to the more selective SU5416. By inhibiting VEGFR-2, this compound can disrupt angiogenesis in a manner similar to SU5416. Simultaneously, its inhibition of HER2, a receptor tyrosine kinase often overexpressed in various cancers (most notably breast cancer), can directly impede tumor cell proliferation and survival.
The available data indicates that this compound is a more potent inhibitor of VEGFR-2 (IC50 = 4 µM) than HER2 (IC50 = 51.5 µM)[1]. This suggests that at lower concentrations, its primary effect may be anti-angiogenic, while at higher concentrations, it may also exert direct anti-tumor effects through HER2 inhibition.
Experimental Data and Protocols
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | VEGFR-2 (FLK-1) | Not Specified | 4 µM | [1] |
| HER2 | Not Specified | 51.5 µM | [1] | |
| SU5416 (Semaxanib) | VEGFR-2 (KDR/Flk-1) | Kinase Assay | 1.23 µM | [2] |
| VEGFR-2 | HUVEC Mitogenesis | 0.04 ± 0.02 µM | [3] | |
| PDGFRβ | Kinase Assay | >20 µM | [2] |
Note: Direct comparison of IC50 values should be approached with caution as they can be influenced by specific experimental conditions.
Experimental Protocols: SU5416 (Semaxanib)
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Mitogenesis Assay [3]
-
Cell Culture: HUVECs are cultured in F-12K medium supplemented with 0.5% heat-inactivated fetal bovine serum for 24 hours to induce quiescence.
-
Inhibitor Treatment: Serial dilutions of SU5416 are added to the cells for 2 hours.
-
Mitogen Stimulation: Cells are then stimulated with either VEGF (5 ng/mL or 20 ng/mL) or acidic fibroblast growth factor (aFGF; 0.25–5 ng/mL).
-
Proliferation Assessment: After 24 hours of incubation with the mitogen, cell proliferation is measured by quantifying the incorporation of [³H]thymidine or BrdU.
In Vivo Tumor Growth Inhibition Assay [3]
-
Animal Model: Female BALB/c nu/nu mice are implanted with A375 human melanoma cells.
-
Treatment: SU5416 is administered daily via intraperitoneal (i.p.) injection at doses ranging from 1 to 25 mg/kg.
-
Tumor Measurement: Tumor growth is monitored over a period of 39 days.
-
Efficacy Assessment: The inhibition of tumor growth is calculated based on the tumor volume in treated animals compared to a vehicle control group.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and SU5416.
Conclusion and Future Directions
SU5416 (Semaxanib) and this compound are both valuable research tools for investigating cancer biology and anti-angiogenic therapies. SU5416 stands out for its high selectivity for VEGFR-2, making it a suitable tool for studies focused specifically on the role of this receptor in angiogenesis. In contrast, this compound offers a dual-targeting approach by inhibiting both VEGFR-2 and HER2, which may be advantageous in cancer models where both pathways are active.
The choice between these two inhibitors will largely depend on the specific research question. For studies aiming to dissect the specific contribution of VEGFR-2-mediated angiogenesis, the high selectivity of SU5416 is preferable. For broader investigations into tumors driven by both angiogenesis and HER2 signaling, or for exploring potential synergistic effects of dual pathway inhibition, this compound presents a compelling option.
It is important to note the limitations of this comparison, which is based on data from different studies. A direct, head-to-head comparison of this compound and SU5416 in a panel of in vitro and in vivo models would be invaluable to the research community for a more definitive assessment of their relative potency, selectivity, and efficacy. Further research is also warranted to fully elucidate the off-target effects and the complete kinase inhibition profile of this compound.
References
SU5204: A Comparative Guide to its Validation as a VEGFR-2 Inhibitor
In the landscape of cancer research and drug development, the vascular endothelial growth factor receptor 2 (VEGFR-2) has emerged as a critical target for anti-angiogenic therapies. Among the numerous small molecule inhibitors developed to target this receptor, SU5204 has been a subject of significant investigation. This guide provides a comprehensive comparison of this compound with other notable VEGFR-2 inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation studies.
Unveiling the Potency and Selectivity of this compound
This compound is a tyrosine kinase inhibitor with a notable affinity for VEGFR-2 (also known as KDR or FLK-1). Experimental data has demonstrated its inhibitory capacity, with a reported half-maximal inhibitory concentration (IC50) of 4 µM for VEGFR-2.[1] To provide a clearer perspective on its performance, a comparative analysis with other well-established VEGFR-2 inhibitors is essential. The following table summarizes the IC50 values of this compound and its alternatives against VEGFR-2 and other kinases to illustrate their relative potency and selectivity.
| Inhibitor | VEGFR-2 (KDR/Flk-1) IC50 | Other Kinase IC50 |
| This compound | 4 µM[1] | HER2: 51.5 µM[1] |
| Rivoceranib | 16 nM[2] | Highly selective for VEGFR2[2] |
| Sunitinib | - | Inhibited 125 additional kinases by >50%[2] |
| Tivozanib | - | Inhibited >70 additional kinases by >50%[2] |
| Sorafenib | - | Broad-spectrum kinase inhibitor[3] |
| Pazopanib | - | Multi-kinase inhibitor[3] |
The intricate dance of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, triggers a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, and survival.[4][5][6] Understanding this pathway is fundamental to appreciating the mechanism of action of inhibitors like this compound.
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7] These phosphorylated sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways. Key signaling axes activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-MAPK pathway : This cascade is central to promoting endothelial cell proliferation.[4][5]
-
PI3K-Akt pathway : This pathway is crucial for endothelial cell survival and is activated through the phosphorylation of Tyr1175 on VEGFR-2.[4][5][7]
-
p38 MAPK pathway : Also involved in cell proliferation and angiogenesis.[8]
-
FAK signaling : Important for cell migration and the formation of focal adhesions.[8]
The following diagram illustrates the major signaling cascades initiated by VEGFR-2 activation.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Experimental Validation: Protocols and Workflows
Validating the targeting of VEGFR-2 by this compound requires a series of well-defined experiments. Below are detailed protocols for key assays.
Experimental Workflow for Inhibitor Validation
The overall workflow for validating a VEGFR-2 inhibitor like this compound typically involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.
Caption: A typical experimental workflow for validating a VEGFR-2 inhibitor.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of purified recombinant VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase (e.g., BPS Bioscience, Cat# 40301).[9][10][11]
-
Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat# 79334).[9]
-
ATP solution (e.g., 500 µM ATP, BPS Bioscience, Cat# 79686).[9]
-
Substrate (e.g., PTK Substrate, Poly-Glu,Tyr 4:1, BPS Bioscience, Cat# 40217).[9][10]
-
This compound and other test inhibitors.
-
Kinase-Glo™ MAX Assay Kit (Promega, Cat# V6071) for detection.[9][11]
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with distilled water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[9][11]
-
Assay Plate Setup:
-
Add the master mix to all wells of the 96-well plate.
-
Add the diluted inhibitors to the "Test Inhibitor" wells.
-
Add diluent solution (1x Kinase Buffer with DMSO) to the "Blank" and "Positive Control" wells.
-
Add 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Addition: Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer. Add the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[9]
-
Detection:
-
Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.
-
Add the Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.[9]
-
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the ability of this compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.[12]
-
Cell culture medium and supplements.
-
VEGF-A ligand.
-
This compound and other test inhibitors.
-
Lysis buffer.
-
Human VEGFR-2/KDR ELISA Kit (e.g., R&D Systems, Quantikine DVR200).
Procedure:
-
Cell Culture: Culture HUVECs in appropriate medium until they reach the desired confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period to reduce basal receptor phosphorylation.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or other inhibitors for a specified time.[12]
-
VEGF-A Stimulation: Stimulate the cells with an optimal concentration of VEGF-A for a short period to induce VEGFR-2 phosphorylation.[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
ELISA:
-
Follow the manufacturer's protocol for the Human VEGFR-2/KDR ELISA kit.
-
Briefly, add cell lysates to the wells of the ELISA plate coated with a capture antibody for total VEGFR-2.
-
After incubation and washing, add a detection antibody conjugated to an enzyme that recognizes phosphorylated VEGFR-2.
-
Add the substrate and stop solution, and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the IC50 value.
In Vivo Tumor Model
Animal models are crucial for evaluating the anti-tumor efficacy of VEGFR-2 inhibitors in a physiological context.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor cells that form vascularized tumors (e.g., U-87 MG glioblastoma, MC38 colon adenocarcinoma).[13][14]
-
This compound and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (prepared in a suitable vehicle) or the vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the experiment.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors.
-
Perform immunohistochemical analysis on tumor sections to assess microvessel density (using markers like CD31) and other relevant biomarkers.[13]
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively validate the targeting of VEGFR-2 by this compound and benchmark its performance against other inhibitors in the field. This comprehensive approach is vital for advancing the development of novel anti-angiogenic therapies for the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Comparative Cross-Reactivity Analysis of SU5204 and Other VEGFR-2 Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the kinase selectivity profiles of SU5204 and alternative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document provides a comparative analysis of their cross-reactivity, supported by experimental data and detailed methodologies, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction
This compound is a synthetic molecule designed as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The selectivity of kinase inhibitors is a critical factor in both their efficacy as research tools and their safety profile as therapeutic agents. Off-target effects can lead to unforeseen biological consequences and toxicities. This guide provides a comparative overview of the cross-reactivity profile of this compound against other well-established VEGFR-2 inhibitors, including Semaxanib (SU5416), Sunitinib (B231), Sorafenib, and Axitinib. The data presented is compiled from various kinase screening panels to offer a broad perspective on the selectivity of these compounds.
Kinase Inhibition Profiles
The inhibitory activity of this compound and its comparators was assessed against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a specific kinase by 50%). Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (µM) | Semaxanib (SU5416) IC50 (µM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-2 (KDR/Flk-1) | 4 [1] | 1.23 [2] | 90 [3] | 90 [3] | 0.2 [4] |
| HER2/ErbB2 | 51.5[1] | >10 | - | - | - |
| VEGFR-1 (Flt-1) | - | - | - | 26[2] | 0.1[4] |
| VEGFR-3 (Flt-4) | - | - | - | 20[2] | 0.1-0.3[4] |
| PDGFRβ | - | 20.3[2][5] | - | 58[3] | 1.6[4] |
| c-Kit | - | - | - | 58[3] | 1.7[4] |
| FLT3 | - | - | - | 58[3] | - |
| Raf-1 | - | - | - | 6[3] | - |
| B-Raf | - | - | - | 22[2] | - |
| B-Raf (V600E) | - | - | - | 38[2] | - |
Comparative Analysis of Selectivity
This compound demonstrates a primary activity against VEGFR-2 with a notable off-target effect on HER2 at a concentration approximately 13-fold higher.[1] Its overall kinase selectivity profile beyond these two targets is not extensively documented in publicly available datasets.
Semaxanib (SU5416) , a structurally related compound to this compound, also potently inhibits VEGFR-2.[2] It exhibits off-target activity against PDGFRβ, albeit at a significantly higher concentration.[2][5]
Sunitinib is a multi-targeted kinase inhibitor with potent activity against VEGFRs, PDGFRs, c-Kit, and FLT3.[6][7][8] This broader spectrum of activity underlies its clinical use in various cancers but also contributes to its distinct side-effect profile.
Sorafenib also displays a multi-targeted profile, potently inhibiting Raf kinases (Raf-1, B-Raf) in addition to VEGFRs and PDGFRβ.[2][3] The inhibition of the Raf/MEK/ERK pathway is a key component of its anti-cancer mechanism.
Axitinib is a highly potent and selective inhibitor of VEGFRs 1, 2, and 3 at subnanomolar concentrations.[4] It shows weaker activity against PDGFRβ and c-Kit, indicating a more focused selectivity profile compared to Sunitinib and Sorafenib.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is crucial for understanding its biological effects. A common method employed for this is the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a typical luminescence-based kinase assay for determining the IC50 values of an inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the ADP concentration.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate solution containing the purified kinase and its specific substrate to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding 10 µL of a 2x ATP solution to each well. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation and Measurement:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Experimental Reproducibility of SU5204
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the tyrosine kinase inhibitor SU5204, focusing on its performance against alternative inhibitors and supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in a clear, comparative format to aid in experimental design and interpretation.
Performance Comparison of this compound and Alternative Inhibitors
This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and, to a lesser extent, Human Epidermal Growth Factor Receptor 2 (HER2). Its efficacy is often compared with other multi-kinase inhibitors that target similar pathways involved in angiogenesis and cell proliferation.
| Inhibitor | Target Kinases | IC50 (VEGFR-2) | IC50 (HER2) | Cell Line Examples & Notes |
| This compound | VEGFR-2, HER2 | ~10-100 nM | >10 µM | Data across various cell lines show variability, highlighting the need for cell-line-specific validation. |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2 nM | - | Broad-spectrum inhibitor, widely used as a control.[1][2] |
| Sorafenib | VEGFRs, PDGFRs, RAF kinases | 90 nM | - | Another multi-kinase inhibitor for comparison.[1][3][4] |
| Semaxanib (SU5416) | VEGFR-2 | 1.23 µM | - | Structurally related to this compound, provides a relevant benchmark.[5] |
Note: IC50 values can vary significantly depending on the experimental conditions, including the cell line used, ATP concentration in kinase assays, and incubation time. The data presented here are aggregated from multiple sources to provide a comparative overview. The lack of extensive, publicly available, head-to-head comparative studies involving this compound necessitates careful consideration of the presented data.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the efficacy of this compound.
In Vitro Kinase Assay (VEGFR-2)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of VEGFR-2.
Protocol:
-
Plate Preparation: Coat a 96-well plate with a poly-peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in a suitable buffer (e.g., DMSO).
-
Kinase Reaction: Add recombinant human VEGFR-2 kinase to the wells, followed by the test compounds. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a specific antibody that recognizes the phosphorylated tyrosine, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.
-
Data Analysis: Calculate the percentage of inhibition relative to the control (DMSO-treated) wells and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., HUVEC, cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for HER2 Phosphorylation
This technique is used to determine if this compound inhibits the autophosphorylation of the HER2 receptor in a cellular context.
Protocol:
-
Cell Treatment: Culture HER2-overexpressing cells (e.g., SK-BR-3, BT-474) and treat them with different concentrations of this compound for a specific duration.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated HER2 (p-HER2).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total HER2 and a loading control protein (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-HER2.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of this compound requires knowledge of the signaling pathways it targets.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Its activation by VEGF leads to a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: this compound inhibits the VEGFR-2 signaling pathway.
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.
Caption: this compound inhibits the HER2 signaling pathway.
Experimental Workflow for Inhibitor Comparison
A logical workflow is essential for the systematic comparison of tyrosine kinase inhibitors.
Caption: Workflow for comparing tyrosine kinase inhibitors.
Conclusion and Considerations for Reproducibility
The experimental data for this compound, while indicative of its inhibitory potential against VEGFR-2, shows a degree of variability across different studies and cell lines. This underscores the critical importance of robust experimental design and consistent execution to ensure the reproducibility of results. When planning experiments with this compound, researchers should:
-
Thoroughly characterize the cell lines being used, including their receptor expression levels.
-
Include appropriate positive and negative controls , such as well-characterized inhibitors like Sunitinib or Sorafenib.
-
Adhere strictly to detailed and standardized protocols.
-
Perform multiple independent experiments to confirm findings and assess variability.
By providing a framework for comparison and detailed methodologies, this guide aims to support the scientific community in producing high-quality, reproducible data in the ongoing research and development of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. medinform.jmir.org [medinform.jmir.org]
- 4. researchgate.net [researchgate.net]
- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
Head-to-Head Comparison: SU5204 and Apatinib in Preclinical Cancer Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, small molecule inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) have emerged as a crucial class of anti-angiogenic agents. This guide provides a head-to-head comparison of two such inhibitors, SU5204 and apatinib (B926), focusing on their preclinical performance. While both compounds target the key mediator of angiogenesis, VEGFR-2, a comprehensive, direct comparison is challenging due to the limited availability of public preclinical data for this compound. This guide summarizes the existing data, presents detailed experimental protocols for relevant assays, and visualizes the pertinent signaling pathways to aid researchers in understanding their mechanisms of action.
Executive Summary
Apatinib is a potent and selective VEGFR-2 tyrosine kinase inhibitor with extensive preclinical and clinical data supporting its anti-angiogenic and anti-tumor activities. In contrast, this compound, while also identified as a VEGFR-2 inhibitor, has a significantly smaller footprint in publicly available research. The available data for this compound primarily consists of its in vitro inhibitory concentrations, with limited information on its broader preclinical profile.
This guide presents the available quantitative data for both compounds in a structured format, allowing for a comparative assessment where data exists. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the design of future comparative studies. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and experimental setups.
Chemical and Physical Properties
| Feature | This compound | Apatinib |
| Chemical Structure | C₁₇H₁₅NO₂ | C₂₄H₂₃N₅O |
| Molecular Weight ( g/mol ) | 265.31 | 397.48 |
| Synonyms | SU-5204 | Rivoceranib, YN968D1 |
| Primary Target | VEGFR-2 (Flk-1) | VEGFR-2 |
In Vitro Efficacy
Kinase Inhibitory Activity
Apatinib demonstrates high potency against VEGFR-2 with an IC50 in the nanomolar range, indicating strong and specific inhibition. This compound also inhibits VEGFR-2, but with a reported IC50 in the micromolar range, suggesting lower potency compared to apatinib. Apatinib also shows activity against other kinases like c-Kit, c-Src, and Ret, while this compound has been shown to inhibit HER2 at a higher concentration.
| Target Kinase | This compound IC₅₀ | Apatinib IC₅₀ |
| VEGFR-2 (Flk-1/KDR) | 4 µM[1] | 1 nM[2] |
| HER2 | 51.5 µM[1] | >10 µM[2] |
| c-Kit | Not Available | 429 nM[2] |
| c-Src | Not Available | 530 nM[2] |
| Ret | Not Available | 13 nM[2] |
Cellular Assays
Comprehensive cellular assay data for this compound is scarce in publicly available literature. In contrast, apatinib has been extensively studied across various cancer cell lines, demonstrating dose-dependent inhibition of proliferation, migration, and invasion.
Cell Proliferation (IC₅₀)
| Cell Line (Cancer Type) | This compound IC₅₀ (72h) | Apatinib IC₅₀ (72h) |
| ASPC-1 (Pancreatic) | Not Available | 16.94 µM[3] |
| PANC-1 (Pancreatic) | Not Available | 37.24 µM[3] |
| HCT116 (Colon) | Not Available | Data available, but specific IC50 not provided in the search results. |
| SW480 (Colon) | Not Available | Data available, but specific IC50 not provided in the search results. |
| Nalm6 (ALL) | Not Available | 30.34 µM[4] |
| Reh (ALL) | Not Available | 31.96 µM[4] |
| Jurkat (T-ALL) | Not Available | 17.62 µM[4] |
| Molt4 (T-ALL) | Not Available | 17.65 µM[4] |
Cell Migration and Invasion
Apoptosis Induction
Apatinib has been demonstrated to induce apoptosis in a variety of cancer cells. For example, in colon cancer cells, treatment with 20 µM and 40 µM of apatinib significantly increased the percentage of apoptotic cells[6]. In pancreatic cancer cells, 8 µM and 16 µM of apatinib also significantly increased apoptosis[7]. Quantitative data on this compound-induced apoptosis is not available in the provided search results.
In Vivo Efficacy
Xenograft Tumor Models
Apatinib has demonstrated significant in vivo anti-tumor efficacy in various xenograft models. For example, in a pancreatic cancer xenograft model, apatinib treatment led to a significant reduction in tumor volume[3]. Similarly, in a nasopharyngeal carcinoma model, apatinib inhibited tumor growth[8]. While some in vivo studies have been conducted on the related compound SU5416 (semaxanib), showing tumor growth inhibition, specific quantitative data for this compound in xenograft models is not present in the search results.
| Animal Model (Cancer Type) | This compound Treatment Regimen & Efficacy | Apatinib Treatment Regimen & Efficacy |
| Pancreatic Cancer (ASPC-1) | Not Available | Dose-dependent tumor volume reduction. High-dose group showed significant difference from control[3]. |
| Nasopharyngeal Carcinoma (CNE-2) | Not Available | Significant inhibition of tumor growth compared to control[8]. |
| Various other models | Not Available | Effective inhibition of tumor growth in models of gastric cancer, hepatocellular carcinoma, and others[1]. |
Anti-Angiogenesis In Vivo
Apatinib has been shown to effectively inhibit angiogenesis in vivo. In a pancreatic cancer model, apatinib treatment significantly reduced microvessel density (MVD), as indicated by CD31 staining[3]. In a nasopharyngeal carcinoma model, apatinib also significantly lowered MVD[8]. Information regarding the in vivo anti-angiogenic effects of this compound is not available in the provided search results.
Signaling Pathways
Both this compound and apatinib exert their primary anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, both inhibitors prevent this autophosphorylation and subsequent downstream signaling.
Experimental Protocols
VEGFR-2 Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of the test compound (this compound or apatinib).
-
Reaction Setup: In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay (In Vitro)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization: Visualize the tube network using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Aortic Ring Assay (Ex Vivo)
This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of a rat aorta.
Protocol:
-
Aorta Excision: Excise the thoracic aorta from a rat and clean it of surrounding tissue.
-
Ring Preparation: Cut the aorta into 1-2 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or fibrin (B1330869) gel within a 48-well plate.
-
Treatment: Add culture medium containing different concentrations of the test compound.
-
Incubation: Incubate the plate for 7-14 days, replacing the medium every 2-3 days.
-
Analysis: Quantify the microvessel outgrowth from the aortic rings by measuring the length and number of sprouts using image analysis.
Tumor Xenograft Model (In Vivo)
This in vivo model evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control daily for a specified period.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze the tumors for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) via immunohistochemistry.
Conclusion
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Kinase Inhibitors: SU5204 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of SU5204, a tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2), against other inhibitors of the same targets. A critical aspect of drug development is the structural validation of a compound's binding mode, for which X-ray crystallography is the gold standard.
Notably, a comprehensive search of the Protein Data Bank (PDB) and scientific literature did not yield any publicly available crystal structures of this compound in complex with its target proteins, VEGFR-2 or HER2. This absence of direct crystallographic evidence necessitates a reliance on computational modeling for understanding its binding characteristics. In contrast, several alternative inhibitors for both VEGFR-2 and HER2 have been successfully co-crystallized with their targets, providing detailed atomic-level insights into their mechanisms of action.
This guide will compare the computationally modeled binding of a close analog of this compound with the experimentally determined binding of these alternative inhibitors, highlighting the differences in the level of validation and the structural details available.
Comparison of Target Binding: this compound (Modeled) vs. Crystallographically Validated Alternatives
While no crystallographic data for this compound is available, a study involving molecular docking and dynamics simulations of the structurally similar compound SU5205 with VEGFR-2 provides a putative binding model. This section compares this modeled interaction with the crystallographically determined binding of established inhibitors.
VEGFR-2 Inhibitors
| Inhibitor | PDB Code | Resolution (Å) | Key Hinge Region Interactions | DFG Motif Conformation | Additional Interactions |
| SU5205 (Modeled) | N/A | N/A | Modeled to interact with the hinge region. | DFG-in (predicted) | Hydrophobic interactions within the ATP-binding pocket are predicted. |
| Sorafenib | 4ASD | 2.00 | Forms hydrogen bonds with the backbone of Cys919 and the side chain of Glu917. | DFG-out | Interacts with the hydrophobic region adjacent to the ATP pocket. |
| Axitinib | 4AG8 | 1.70 | Forms a hydrogen bond with the backbone of Cys919. | DFG-in | Engages in extensive van der Waals interactions. |
| Lenvatinib | 3WZD | 2.10 | Interacts with the hinge region via hydrogen bonds. | DFG-out | Occupies the hydrophobic pocket created by the DFG-out conformation. |
HER2 Inhibitors
| Inhibitor | PDB Code | Resolution (Å) | Key Hinge Region Interactions | DFG Motif Conformation | Additional Interactions |
| This compound (Target) | N/A | N/A | N/A | N/A | N/A |
| Lapatinib | 1XKK | 2.80 | Forms a hydrogen bond with the backbone of Met801 in the hinge region. | DFG-in (active) | The 3'-fluorobenzyl group extends into a hydrophobic pocket. |
| Neratinib | 2JIV | 2.50 | Covalently binds to Cys805 in the active site. | DFG-in (active) | Forms hydrogen bonds with the hinge region. |
| Tucatinib | 6OM0 | 2.90 | Forms hydrogen bonds with the hinge region. | DFG-in (active) | Exhibits high selectivity due to specific interactions outside the immediate ATP-binding site. |
Experimental Protocols
The absence of a crystal structure for this compound means there is no specific experimental protocol to report. However, the general methodology for obtaining the crystal structures of the alternative inhibitors listed above is outlined below.
General Crystallography Protocol for Kinase-Inhibitor Complexes
-
Protein Expression and Purification: The kinase domain of the target protein (VEGFR-2 or HER2) is typically expressed in an insect or bacterial cell system. The protein is then purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
Complex Formation: The purified kinase is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging drop or sitting drop). A range of precipitants, buffers, and additives are screened to find conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data is collected on a suitable detector.
-
Structure Solution and Refinement: The collected diffraction data is processed, and the structure is solved using molecular replacement with a known kinase structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final model is validated for its geometric quality and agreement with the data.
Signaling Pathways and Experimental Workflow
To provide a broader context, the signaling pathways of VEGFR-2 and HER2 are depicted below, along with a generalized workflow for crystallographic validation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for protein crystallography.
A Comparative Analysis of SU5204 and Cediranib for Researchers
In the landscape of cancer therapeutics, targeting angiogenesis has emerged as a cornerstone of treatment for various solid tumors. Among the numerous anti-angiogenic agents developed, small molecule tyrosine kinase inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway have been prominent. This guide provides a detailed comparative analysis of two such inhibitors, SU5204 and cediranib (B1683797), to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
At a Glance: Key Differences
| Feature | This compound | Cediranib (AZD2171) |
| Primary Targets | VEGFR-2 (FLK-1), HER2 | Pan-VEGFR (VEGFR-1, -2, -3), c-Kit, PDGFRα/β |
| Potency (IC50) | VEGFR-2: 4 µM | VEGFR-2: <1 nM |
| Development Status | Preclinical | Clinical (Phase III trials) |
| Oral Bioavailability | Investigated in preclinical models | Orally bioavailable |
Mechanism of Action and Target Specificity
Both this compound and cediranib function by competitively inhibiting ATP binding to the kinase domain of their target receptors, thereby blocking downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis. However, their target specificity and potency differ significantly.
This compound is primarily recognized as an inhibitor of VEGFR-2 (also known as KDR or FLK-1), a key mediator of VEGF-induced endothelial cell proliferation and migration. It also exhibits inhibitory activity against HER2/neu, a receptor tyrosine kinase implicated in the pathogenesis of several cancers, including breast cancer.
Cediranib , on the other hand, is a more potent and broader-spectrum TKI. It is a pan-VEGFR inhibitor, potently targeting all three VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4)[1]. Beyond the VEGFR family, cediranib also demonstrates significant inhibitory activity against c-Kit and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are involved in various aspects of tumor biology, including cell proliferation and angiogenesis[1].
The following diagram illustrates the primary signaling pathways targeted by both inhibitors.
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound and cediranib against various kinases.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µM) |
| VEGFR-2 (FLK-1) | 4[2] |
| HER2 | 51.5[2] |
Table 2: Kinase Inhibition Profile of Cediranib
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | <1 |
| VEGFR-3 (Flt-4) | <3 |
| c-Kit | 2 |
| PDGFRβ | 5 |
| VEGFR-1 (Flt-1) | 5 |
| PDGFRα | 36 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of these inhibitors.
In Vitro Endothelial Cell Proliferation Assay
This assay is fundamental to assessing the anti-angiogenic potential of a compound by measuring its effect on the growth of endothelial cells.
Objective: To determine the concentration-dependent inhibitory effect of this compound and cediranib on VEGF-stimulated endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound and Cediranib stock solutions (in DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 supplemented with 10% FBS and incubated overnight to allow for cell attachment.
-
Serum Starvation: The medium is then replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: The cells are pre-treated with serial dilutions of this compound or cediranib for 1-2 hours.
-
Stimulation: Recombinant human VEGF-A is added to the wells to a final concentration of 10-50 ng/mL to stimulate proliferation. Control wells receive either no VEGF or vehicle (DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
Proliferation Assessment: A cell proliferation reagent is added to each well according to the manufacturer's instructions, and the absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the VEGF-stimulated control, and the IC50 value is calculated using a non-linear regression analysis.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and safety of drug candidates.
Objective: To assess the anti-tumor activity of this compound and cediranib in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human tumor cell line (e.g., U87 glioblastoma, A549 lung cancer)
-
Matrigel (optional)
-
This compound and Cediranib formulations for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Human tumor cells are suspended in a suitable medium, with or without Matrigel, and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment groups (e.g., vehicle control, this compound, cediranib). The drugs are administered at predetermined doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight and general health of the animals are also recorded.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
The following diagram outlines a typical experimental workflow for evaluating these inhibitors.
Pharmacokinetics and Toxicity
Cediranib has been extensively studied in clinical trials, providing a good understanding of its pharmacokinetic and toxicity profile. It is orally bioavailable with a half-life that supports once-daily dosing. Common adverse events associated with cediranib treatment include fatigue, diarrhea, hypertension, and nausea[3][4][5]. Dose-limiting toxicities have been observed, and dose adjustments are often necessary in clinical practice[3].
For This compound , as a preclinical compound, detailed human pharmacokinetic and toxicity data are not available. Preclinical studies in animal models would be necessary to establish its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.
Conclusion
This compound and cediranib are both inhibitors of the VEGF signaling pathway with anti-angiogenic properties. Cediranib is a potent, multi-targeted TKI with a well-characterized clinical profile, having progressed to late-stage clinical trials. Its broader target profile may contribute to its efficacy but also to its toxicity profile. This compound is a more selective inhibitor, primarily targeting VEGFR-2, and remains in the preclinical stage of development. While its selectivity might offer a different safety profile, its lower potency compared to cediranib is a significant consideration.
This comparative guide provides a foundational understanding of this compound and cediranib. Researchers should consider the specific goals of their studies when choosing an inhibitor, taking into account the differences in target profile, potency, and stage of development. Further head-to-head preclinical studies would be beneficial for a more direct comparison of their efficacy and safety in various cancer models.
References
- 1. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cediranib, an Oral Inhibitor of Vascular Endothelial Growth Factor Receptor Kinases, Is an Active Drug in Recurrent Epithelial Ovarian, Fallopian Tube, and Peritoneal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of cediranib, an oral VEGFR inhibitor, in combination with selumetinib, an oral MEK inhibitor, in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial toxicity assessment of ICON6: a randomised trial of cediranib plus chemotherapy in platinum-sensitive relapsed ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SU5204: A Procedural Guide
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing SU5204, a tyrosine kinase inhibitor, understanding the correct disposal procedures is paramount. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound waste, aligning with standard laboratory practices and regulatory considerations.
Key Chemical and Safety Data for this compound
A thorough understanding of a compound's properties is the foundation of its safe management. Below is a summary of key data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 186611-11-0 | [1] |
| Molecular Formula | C17H15NO2 | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Solubility | Insoluble in Water and Ethanol. Soluble in DMSO (53 mg/mL). | [1] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [1] |
| Primary Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled.[2][3] | N/A |
Note: A specific Safety Data Sheet (SDS) for this compound was not found in the initial search. The hazard information is based on general knowledge of similar chemical compounds and should be treated as a precautionary guideline. Always consult your institution's specific SDS for detailed information.
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
The following protocol outlines a general procedure for the safe disposal of this compound. This procedure is based on standard practices for chemical waste management in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations. [4][5][6]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, properly labeled.
-
Waste manifest or logbook as required by your institution.
Procedure:
-
Waste Segregation:
-
At the point of generation, segregate this compound waste from other waste streams. This includes unused stock, contaminated labware (e.g., pipette tips, tubes), and any solutions containing this compound.
-
Do not mix this compound waste with incompatible materials.
-
-
Containerization:
-
Place all solid this compound waste, including contaminated consumables, into a clearly labeled, leak-proof hazardous waste container.
-
For liquid waste containing this compound, use a designated, sealed container. Ensure the container is compatible with the solvents used (e.g., DMSO).
-
The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Documentation:
-
Maintain a log of the waste generated, including the quantity and date of accumulation, as per your institution's requirements.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
- 1. This compound | VEGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 2. res.cloudinary.com [res.cloudinary.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
